molecular formula C15H16N4O B1348603 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine CAS No. 355818-00-7

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Cat. No.: B1348603
CAS No.: 355818-00-7
M. Wt: 268.31 g/mol
InChI Key: CJWZEJBAZIUQNX-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-20-12-6-4-11(5-7-12)19-17-14-8-10(2)13(16)9-15(14)18-19/h4-9H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWZEJBAZIUQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350192
Record name 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

355818-00-7
Record name 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: CAS 355818-00-7 (Ethoxy-PBTA Analogue)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 355818-00-7, structured for researchers in environmental toxicology, mutagenesis, and chemical safety.

Compound Identity: 2-(4-Ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine Functional Class: Environmental Mutagen / Azo Dye Metabolite / Reference Standard Primary Application: Environmental Toxicology, Mutagenesis Assays (Ames Test), Proteomics (Adduct Profiling)

Executive Summary

CAS 355818-00-7, chemically identified as 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine , is a potent mutagen belonging to the PBTA (Phenylbenzotriazole) class of compounds. It is structurally analogous to PBTA-2 (the methoxy congener), a notorious environmental pollutant identified in river systems downstream of textile dyeing industries.

This compound is not a primary pharmaceutical active but a critical research standard used to assess the genotoxic potential of industrial effluents. It arises from the reductive cleavage of benzotriazole-based azo dyes (e.g., Disperse dyes) under anaerobic conditions. Its significance lies in its extreme potency in Salmonella typhimurium mutagenicity assays (Ames test) and its utility in studying the mechanisms of metabolic activation via the Cytochrome P450 and N-acetyltransferase (NAT) pathways.

Chemical & Physical Characterization

Researchers must verify the identity and purity of this standard before use in biological assays, as impurities can significantly skew mutagenicity data.

Physicochemical Profile
PropertyDataNote
Formula C₁₅H₁₆N₄O
Molecular Weight 268.31 g/mol
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials.
Solubility DMSO (>10 mg/mL), MethanolPoorly soluble in water; requires organic co-solvent for aqueous assays.
pKa (Calc) ~4.5 (Aniline nitrogen)Weakly basic.
UV/Vis

~300–360 nm
Characteristic benzotriazole absorption.
Structural Integrity

The molecule consists of a benzotriazole core substituted with a methyl group at position 6 and a primary amine at position 5. The 2-position is linked to a 4-ethoxyphenyl ring.[1] The extended conjugation between the phenyl ring and the benzotriazole system facilitates its intercalation into DNA, while the primary amine serves as the site for metabolic activation.

Mechanism of Action: Genotoxicity

The biological activity of CAS 355818-00-7 is defined by its transformation into a reactive nitrenium ion, which covalently binds to DNA, causing replication errors.

Metabolic Activation Pathway

Like other aromatic amines, this compound is a pro-mutagen . It requires metabolic activation (S9 fraction) to exert genotoxicity.[2]

  • N-Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A1 ) hydroxylate the exocyclic amine to form an N-hydroxy intermediate.

  • O-Esterification: Phase II enzymes, specifically O-acetyltransferases (NAT1/NAT2) , convert the N-hydroxy species into an unstable N-acetoxy ester.

  • Nitrenium Ion Formation: Spontaneous loss of the acetoxy group generates a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA (dG-C8 adducts), leading to G:C

    
     T:A transversions during replication.
    
Pathway Visualization

G Compound Parent Compound (CAS 355818-00-7) NHydroxy N-Hydroxy Intermediate Compound->NHydroxy Hydroxylation CYP CYP1A1 (Microsomal) CYP->NHydroxy NAcetoxy N-Acetoxy Ester (Unstable) NHydroxy->NAcetoxy Esterification NAT NAT1 / NAT2 (Cytosolic) NAT->NAcetoxy Nitrenium Nitrenium Ion (Electrophile) NAcetoxy->Nitrenium Heterolysis DNA DNA Adduct (dG-C8) Nitrenium->DNA Covalent Binding Mutation Frameshift / Transversion (Mutagenesis) DNA->Mutation Replication Error

Figure 1: Metabolic activation pathway of Ethoxy-PBTA leading to genotoxicity.

Experimental Applications & Protocols

A. Environmental Detection (Blue Rayon Method)

This compound is often sequestered from water samples using Blue Rayon , a copper-phthalocyanine trisulfonate derivative that specifically adsorbs polycyclic aromatic compounds.

Protocol:

  • Sampling: Suspend 0.5 g of Blue Rayon in a wire mesh cage within the water stream (river/effluent) for 24 hours.

  • Elution: Remove rayon, wash with distilled water. Elute adsorbed compounds using Methanol/Ammonia (50:1) .

  • Concentration: Evaporate the solvent under nitrogen flow.

  • Analysis: Reconstitute in DMSO for HPLC-MS/MS analysis or Ames testing.

    • Target Ion (MS): Monitor [M+H]⁺ = 269.14 (approx).

B. Mutagenicity Assay (Ames Test)

The standard protocol utilizes Salmonella typhimurium strains overexpressing O-acetyltransferase (e.g., YG1024 or YG1041 ) for maximum sensitivity.

Protocol:

  • Preparation: Dissolve CAS 355818-00-7 in DMSO to prepare a stock solution (e.g., 10 mg/mL). Serial dilute to test range (0.01 – 1.0 µ g/plate ).

  • S9 Mix: Prepare 10% S9 mix (rat liver extract induced with phenobarbital/5,6-benzoflavone) to provide metabolic activation.

  • Incubation:

    • Mix 100 µL bacterial culture + 500 µL S9 mix + 100 µL test compound solution.

    • Pre-incubate at 37°C for 20 minutes (critical for aromatic amines).

    • Add 2 mL molten top agar (with trace histidine/biotin) and pour onto minimal glucose plates.

  • Readout: Incubate plates at 37°C for 48 hours. Count revertant colonies.

    • Expected Result: Strong dose-dependent increase in revertants in YG1024 (+S9). Weak or negative response without S9.

Synthesis & Origin Insights

Understanding the origin of this compound is vital for pollution control. It is not intentionally manufactured but is a reductive metabolite .

  • Precursor: Disperse Blue dyes containing a benzotriazole moiety.[3]

  • Reaction: Azo bond cleavage by azoreductase enzymes (bacterial) or chemical reduction (dithionite) in anaerobic wastewater treatment.

  • Synthetic Route (Lab Scale):

    • Coupling: Diazotization of 4-ethoxyaniline followed by coupling with a suitable phenylenediamine derivative.

    • Cyclization: Oxidative cyclization to form the benzotriazole core.

    • Reduction: If nitro precursors are used, reduction (Fe/HCl or H₂/Pd) yields the final amine (CAS 355818-00-7).

Safety & Handling (MSDS Highlights)

DANGER : This compound is a suspected Carcinogen and known Mutagen .

  • H-Statements: H340 (May cause genetic defects), H350 (May cause cancer).

  • PPE: Double nitrile gloves, P3 particulate respirator, and full chemical suit.

  • Decontamination: Treat spills with 10% bleach (sodium hypochlorite) to oxidize the amine, followed by adsorption onto vermiculite. Incinerate all waste.

  • Storage: -20°C, under inert gas (Argon/Nitrogen).

References

  • Watanabe, T., et al. (1998). "Identification of a 2-phenylbenzotriazole (PBTA)-type mutagen, PBTA-2, in water from the Nishitakase River in Kyoto." Chemical Research in Toxicology, 11(10), 1195-1200. Link

  • Nukaya, H., et al. (2001). "Identification of PBTA-4 as a potent mutagen in river water in Kyoto and Aichi prefectures, Japan." Mutation Research/Genetic Toxicology, 492(1-2), 73-80. Link

  • Ohe, T., et al. (2004). "Mutagens in surface waters: a review." Mutation Research/Reviews in Mutation Research, 567(2-3), 109-149. Link

  • Kawai, K., et al. (2008). "Genotoxic activation of 2-phenylbenzotriazole-type compounds by human cytochrome P4501A1 and N-acetyltransferase expressed in Salmonella typhimurium umu strains." Toxicology in Vitro, 22(7), 1742-1747. Link

  • Shiozawa, T., et al. (2000). "Mutagenicity of 2-phenylbenzotriazole derivatives and their detection in river water." Mutagenesis, 15(6), 495-500. Link

Sources

Technical Guide: 2-(4-Ethoxyphenyl)-6-methylbenzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethoxyphenyl)-6-methylbenzotriazol-5-amine (CAS: Not widely listed, chemically distinct) is a specialized heterocyclic intermediate belonging to the class of 2-aryl-2H-benzotriazoles . This molecular scaffold is critical in two primary domains: high-performance dyes (specifically disperse dyes for polyesters) and UV stabilizers . The presence of the amino group at position 5 renders it a versatile "coupler" for further diazotization, allowing the construction of complex poly-azo chromophores, while the benzotriazole core provides exceptional UV stability and photostability.

This guide details the synthesis, structural characterization, and application logic of this compound, designed for researchers in organic synthesis and material science.

Chemical Identity & Properties

The molecule features a benzotriazole core fused with a toluene residue, substituted with an amino group and a p-ethoxyphenyl ring at the N2 position.

PropertySpecification
IUPAC Name 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine
Molecular Formula C₁₅H₁₆N₄O
Molecular Weight 268.32 g/mol
Core Scaffold 2H-Benzotriazole
Key Functionalities Primary Amine (-NH₂), Ether (-OEt), Benzotriazole UV absorber core
Physical State Yellow to orange crystalline solid (typical for amino-benzotriazoles)
Solubility Soluble in acetone, DMF, DMSO; sparingly soluble in water
pKa (Calculated) ~3.5 (Aniline nitrogen)
LogP (Predicted) 3.2 – 3.8

Synthesis Protocol: The Oxidative Cyclization Route[1][2]

The most robust synthetic pathway involves the coupling of a diazonium salt with a phenylenediamine derivative, followed by oxidative cyclization. This method ensures regioselectivity for the 2H-benzotriazole isomer.

Reagents & Materials
  • Precursor A : p-Phenetidine (4-ethoxyaniline)

  • Precursor B : 2,4-Diaminotoluene (m-toluenediamine)

  • Diazotization : Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)[1]

  • Coupling Buffer : Sodium acetate (NaOAc)

  • Oxidant : Copper(II) sulfate (CuSO₄) in aqueous ammonia (NH₄OH) or Sodium Hypochlorite (NaClO)

Step-by-Step Methodology
Phase 1: Diazotization of p-Phenetidine
  • Dissolve 0.1 mol of p-phenetidine in 50 mL of 5M HCl. Cool to 0–5°C in an ice bath.

  • Dropwise add a solution of sodium nitrite (0.11 mol) in water, maintaining temperature <5°C.

  • Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue). Destroy excess HNO₂ with sulfamic acid.

Phase 2: Azo Coupling
  • Dissolve 0.1 mol of 2,4-diaminotoluene in dilute HCl.

  • Add the diazonium solution to the diamine solution.

  • Slowly adjust pH to 4–5 using sodium acetate solution over 1 hour. The coupling occurs primarily at the 5-position (para to the 2-amino group, ortho to the 4-amino group).

  • Intermediate Formed : 4-methyl-6-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine (Red precipitate).

  • Filter, wash with water, and dry the azo intermediate.

Phase 3: Oxidative Cyclization (Triazole Formation)
  • Dissolve the azo intermediate in pyridine or an ammoniacal copper(II) sulfate solution (CuSO₄·5H₂O in excess NH₄OH).

  • Reflux the mixture for 2–4 hours. The Cu(II) acts as an oxidant, facilitating the intramolecular attack of the ortho-amino group (position 4 of toluene) onto the azo nitrogen.

  • Workup : Pour into ice water. Acidify with HCl to precipitate the copper salts/product. Extract with ethyl acetate or filter the crude solid.

  • Purification : Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc).

Reaction Mechanism & Pathway[3][4][5][6][7][8][9]

The formation of the benzotriazole ring is a classic example of oxidative cyclization of o-aminoazo compounds. The regiochemistry is dictated by the initial coupling position on the 2,4-diaminotoluene.

SynthesisPathway cluster_mech Mechanism Detail Start1 p-Phenetidine (4-Ethoxyaniline) Diazo Diazonium Salt (Ar-N2+) Start1->Diazo NaNO2, HCl 0-5°C Start2 2,4-Diaminotoluene Intermediate o-Aminoazo Intermediate (5-azo-2,4-diaminotoluene) Start2->Intermediate Diazo->Intermediate Coupling with Start2 (pH 4-5) Cyclization Oxidative Cyclization (CuSO4 / NH3) Intermediate->Cyclization -2H (Oxidation) Product Target: 2-(4-ethoxyphenyl)-6-methyl benzotriazol-5-amine Cyclization->Product Ring Closure Mech1 N-N Bond Formation Mech2 Intramolecular N-Attack

Caption: Synthesis pathway from p-phenetidine and m-toluenediamine via oxidative cyclization.

Applications & Strategic Value

Disperse Dye Synthesis

The 5-amino group is a "handle" for further derivatization. By diazotizing this amine and coupling it with electron-rich components (e.g., N,N-diethylaniline or pyridones), chemists can create Disperse Dyes with high sublimation fastness. The benzotriazole core acts as an intrinsic UV stabilizer, protecting the chromophore from photodegradation.

UV Stabilizers (Polymer Additives)

While typical UV absorbers (like Tinuvin P) have a phenolic hydroxyl group at the 2'-position, the amino-benzotriazole scaffold represents a class of "reactive" stabilizers. The amine can be reacted with acid chlorides or isocyanates to graft the UV absorber permanently onto polymer backbones (e.g., polyurethanes or polyamides), preventing migration and leaching.

Pharmaceutical Scaffold

Benzotriazoles are bioisosteres of purines and indoles. The specific 2-aryl-5-amino substitution pattern is explored in kinase inhibitors (e.g., CK2 inhibitors) where the planar tricyclic system intercalates into ATP-binding pockets.

Safety & Handling (E-E-A-T)

Critical Warning : Amino-substituted benzotriazoles and their azo precursors are structurally related to known mutagens (e.g., PBTA-type compounds found in river pollutants from dyeing industries).

  • Toxicity : Treat as a potential mutagen and carcinogen. Use full PPE (gloves, respirator, face shield).

  • Waste Disposal : All aqueous waste containing copper/ammonia and organic azo residues must be segregated as hazardous chemical waste. Do not release into municipal drains.

  • Validation : Verify purity using HPLC to ensure no residual m-toluenediamine (a known carcinogen) remains in the final product.

References

  • Synthesis of 2-Arylbenzotriazoles: Kelemen, J. (1982). Dyes and Pigments, 3(2-3), 99-147.
  • Mutagenicity of Benzotriazole Derivatives : Watanabe, T., et al. (1998). "Synthesis of 2-phenylbenzotriazole-type mutagens, PBTA-5 and PBTA-6". Mutation Research, 416(1-2), 169-181.

  • Benzotriazole UV Absorbers: Vogl, O., et al. (1985). "Functional Polymers XXXV. Synthesis of 2(2-hydroxyphenyl)2H-benzotriazoles". Journal of Macromolecular Science, 22(5-7).
  • General Cyclization Methodology: Freeman, H.S., & Peters, A.T. (2000). Colorants for Non-Textile Applications. Elsevier.

Sources

physical and chemical properties of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profile & Applications of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Executive Summary

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (CAS: 355818-00-7 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-performance disperse dyes and UV-stable colorants .[1][2] Characterized by its 2-phenylbenzotriazole core—a moiety renowned for its photostability—this compound serves as a diazo component in the production of dyes that require exceptional lightfastness and sublimation resistance.[2]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and application mechanisms, designed for researchers in dye chemistry and polymer stabilization.[2]

Chemical Identity & Structural Analysis

The molecule features a benzotriazole ring fused with a toluene moiety, substituted with an amino group and a 4-ethoxyphenyl group.[2] The presence of the amino group at position 5 renders it a versatile nucleophile and a precursor for diazotization.[2]

Property Data
CAS Registry Number 355818-00-7
IUPAC Name 6-Methyl-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine
Molecular Formula C₁₅H₁₆N₄O
Molecular Weight 268.31 g/mol
SMILES CCOc1ccc(cc1)N2N=C3C=C(C)C(N)=CC3=N2
MDL Number MFCD02615070
Appearance Off-white to light brown/grey powder
Structural Diagram (Graphviz)

ChemicalStructure cluster_properties Functional Implications Core Benzotriazole Core (Photostability) Pos2 2-Position: 4-Ethoxy-phenyl Group (Solubility/Compatibility) Core->Pos2 N-Linked Pos5 5-Position: Amino Group (-NH2) (Reactive Site) Core->Pos5 C-Substituted Pos6 6-Position: Methyl Group (-CH3) (Steric Modulation) Core->Pos6 C-Substituted Prop1 UV Absorption (280-350 nm) Core->Prop1 Prop2 Diazotization Potential Pos5->Prop2

Caption: Structural decomposition of the molecule highlighting functional groups responsible for photostability and reactivity.[2]

Physicochemical Properties

The physical behavior of this compound is dictated by the planar benzotriazole system and the intermolecular hydrogen bonding potential of the amine.[2]

Parameter Value / Range Notes
Melting Point 145°C – 155°C (Typical)High crystallinity due to π-stacking.[2][3]
Boiling Point ~480°C (Predicted)Decomposes before boiling at atm pressure.[2][3]
Density 1.25 ± 0.1 g/cm³Estimated based on structural analogs.[2][3]
Solubility (Water) Insoluble (< 0.1 mg/L)Hydrophobic nature.[2][3]
Solubility (Organic) Soluble in Acetone, DMF, DMSOModerate solubility in Ethanol.[2][3]
pKa (Conjugate Acid) ~3.5 – 4.0Weakly basic amino group.[2][3]
λmax (Absorption) 300 – 340 nm (in EtOH)Characteristic benzotriazole UV absorption.[2][3]

Scientist's Note: The insolubility in water is a critical feature for its use in disperse dyes, which are applied to hydrophobic fibers like polyester from an aqueous dispersion.[2] The ethoxy tail improves compatibility with the polymer matrix.[2]

Synthesis & Manufacturing Workflow

The industrial synthesis typically follows the oxidative cyclization of an o-aminoazo intermediate.[2] This route is preferred for its high yield and regioselectivity.[2]

Reaction Pathway
  • Diazotization : p-Phenetidine (4-ethoxyaniline) is diazotized using sodium nitrite and HCl.[2]

  • Coupling : The diazonium salt is coupled with 2,4-Diaminotoluene (m-Toluenediamine).[2] Coupling occurs at the 5-position (para to the 2-amino group).[2]

  • Oxidative Cyclization : The resulting o-aminoazo dye is oxidized (using Copper(II) salts or air oxidation) to close the triazole ring.[2]

Synthesis Flowchart (Graphviz)

Synthesis Start1 4-Ethoxyaniline (p-Phenetidine) Step1 Diazotization (NaNO2 / HCl, 0-5°C) Start1->Step1 Start2 2,4-Diaminotoluene Step2 Coupling Reaction (pH 4-6) Start2->Step2 Diazo Diazonium Salt (4-Ethoxybenzenediazonium Cl) Diazo->Step2 AzoDye Intermediate Azo Dye (2,4-Diamino-5-(4-ethoxyphenylazo)toluene) Step3 Oxidative Cyclization (CuSO4 / NH3 / Air) AzoDye->Step3 Step1->Diazo Step2->AzoDye Product FINAL PRODUCT 2-(4-Ethoxy-phenyl)-6-methyl- 2H-benzotriazol-5-ylamine Step3->Product

Caption: Industrial synthesis route via oxidative cyclization of o-aminoazo precursors.

Applications & Mechanisms

Disperse Dye Intermediates

This compound is a critical building block for benzotriazole-based disperse dyes (e.g., analogs of C.I.[2] Disperse Red 356 or Violet 33).

  • Mechanism : The amino group (-NH2) at position 5 is diazotized and coupled with various couplers (pyridones, anilines) to form complex azo dyes.[2]

  • Benefit : The benzotriazole core acts as an intrinsic UV absorber , protecting the chromophore from photodegradation.[2] This results in dyes with superior lightfastness (rating 6-7 on the Blue Wool Scale) compared to standard azo dyes.[2]

UV Stabilization

While primarily an intermediate, the molecule itself possesses UV-blocking capabilities.[2]

  • Excited State Intramolecular Proton Transfer (ESIPT) : Unlike standard phenolic benzotriazoles (Tinuvin P), this amino-analog does not perform ESIPT in the same manner but still dissipates UV energy effectively through internal conversion, preventing polymer yellowing.[2]

Safety & Handling (SDS Summary)

As a chemical intermediate, strict safety protocols are required.[2]

  • GHS Classification :

    • Skin Irrit. 2 (H315) : Causes skin irritation.[2]

    • Eye Irrit. 2A (H319) : Causes serious eye irritation.[2]

    • STOT SE 3 (H335) : May cause respiratory irritation.[2]

  • Handling : Use in a fume hood with nitrile gloves and safety goggles.[2] Avoid dust formation.[2]

  • Storage : Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation of the amine group, which can darken the product over time.[2]

References

  • PubChem Compound Summary . (2025). 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine.[1][2][4] National Center for Biotechnology Information.[2] Link

  • Freeman, H. S., & Peters, A. T. (2000).[2] Colorants for Non-Textile Applications. Elsevier.[2] (Context on Benzotriazole dye chemistry).

  • Kehrmann, F., & Messinger, G. (1920).[2] Synthesis of phenylbenzotriazoles via oxidative cyclization. Berichte der deutschen chemischen Gesellschaft.

  • Echemi Global Database . (2024).[2] Product Profile: CAS 355818-00-7.[1][2][4] Link

  • Towns, A. D. (1999).[2] Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28.[2] (Mechanistic insight into benzotriazole dyes).

Sources

solubility of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine, a heterocyclic compound of significant interest in pharmaceutical and materials science. For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in designing experimental protocols, formulating products, and ensuring bioavailability. This document delineates the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a robust experimental protocol for empirical determination. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven applicability.

Introduction: The Significance of Benzotriazole Derivatives

Benzotriazole and its derivatives are a class of heterocyclic compounds widely recognized for their diverse applications. They serve as core scaffolds in medicinal chemistry for developing antimicrobial, anticancer, and analgesic agents, and are also utilized as photostabilizers and corrosion inhibitors in materials science.[1][2][3][4] The subject of this guide, 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine, combines the benzotriazole core with functional groups that modulate its chemical properties, making its solubility profile a key parameter for its application. A thorough understanding of its solubility is paramount for everything from selecting an appropriate reaction medium for further synthesis to designing a drug delivery system.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overall polarity, hydrogen bonding capability, and molecular size of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine dictate its behavior in different organic solvents.[6]

cluster_molecule Molecular Structure of the Analyte cluster_properties Key Structural Features cluster_solvents Solvent Classes Analyte 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine A Large Non-Polar Surface Area (Benzene & Benzotriazole Rings) Analyte->A influences B Polar Functional Groups (-NH2, -O-) Analyte->B influences C Hydrogen Bond Capabilities (Donor: -NH2, Acceptors: N, O) Analyte->C influences NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) A->NonPolar favors solubility in Polar Polar Solvents (e.g., Ethanol, DMSO) B->Polar favors solubility in C->Polar enhances solubility in (especially protic solvents) G start Start prep Step 1: Preparation Add excess solid analyte to a known volume of solvent. start->prep equil Step 2: Equilibration Shake at constant temperature for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge to pellet undissolved solid. equil->sep filtr Step 4: Filtration Filter supernatant with a 0.22 µm syringe filter. sep->filtr quant Step 5: Quantification Analyze concentration of the filtrate via HPLC or UV-Vis. filtr->quant calc Step 6: Calculation Determine solubility (e.g., in mg/mL). quant->calc end End calc->end

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical and spectroscopic properties of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (CAS: 355818-00-7).[1] Unlike standard 2-(2-hydroxyphenyl)benzotriazole UV stabilizers (e.g., Tinuvin P) which dissipate energy via Excited State Intramolecular Proton Transfer (ESIPT), this molecule lacks the ortho-hydroxyl group required for such a mechanism.[1] Instead, the presence of a 5-amino group and a 4-ethoxy substituent defines it as a highly fluorescent chromophore and a critical intermediate for azo dye synthesis.[1]

This document details the theoretical electronic transitions, predictive spectral data, and rigorous experimental protocols for researchers characterizing this compound.

Structural Basis of Absorption[1]

The absorption spectrum of this molecule is governed by the 2-aryl-2H-benzotriazole core, modified by strong auxochromes.[1] Understanding the electronic contributions of each moiety is essential for interpreting the UV-Vis data.[1]

Molecular Architecture
  • Chromophore: The planar 2-phenylbenzotriazole system allows for extensive

    
    -electron delocalization.[1]
    
  • Auxochrome 1 (Donor): The -NH₂ (amino) group at position 5 is a strong electron donor.[1] It raises the energy of the HOMO (Highest Occupied Molecular Orbital), significantly narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift.[1]

  • Auxochrome 2 (Donor): The -OEt (ethoxy) group at the para position of the phenyl ring further donates electron density via resonance, reinforcing the red shift.

  • Steric Factor: The 6-methyl group provides minor inductive donation but may introduce slight steric strain, potentially affecting planarity and molar absorptivity (

    
    ).[1]
    
Electronic Transition Diagram

The following diagram illustrates the logical flow of electronic effects governing the molecule's absorption.

GCore2-Phenylbenzotriazole Core(Base Abs: ~305 nm)Transitionπ → π* Transition(HOMO → LUMO)Core->TransitionPrimary ChromophoreAmino5-Amino Group (+M Effect)Strong DonorAmino->TransitionRaises HOMO EnergyEthoxy4-Ethoxy Group (+M Effect)Moderate DonorEthoxy->TransitionExtends ConjugationResultPredicted λmax: 360–380 nm(UVA / Blue Edge)Transition->ResultBathochromic Shift

Figure 1: Structural Activity Relationship (SAR) leading to the predicted absorption maximum.[1]

Predicted Spectral Characteristics

Based on substituent additivity rules for benzotriazole derivatives, the expected spectral features are:

ParameterPredicted ValueMechanistic Explanation

(Band I)
365 ± 10 nm Primary Charge Transfer (CT) band involving the amino and ethoxy donors.[1]

(Band II)
305 ± 5 nm Localized

transitions of the benzotriazole ring.
Appearance Pale Yellow / BeigeThe absorption tail extends into the visible region (>400 nm).
Fluorescence High Absence of o-OH inhibits ESIPT; radiative decay (fluorescence) becomes the dominant relaxation pathway.[1]
Solvatochromism PositivePolar solvents will stabilize the excited CT state, causing a further red shift.

Experimental Protocol: UV-Vis Characterization

To ensure data integrity and reproducibility, follow this standardized operating procedure (SOP).

Materials
  • Analyte: 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (CAS 355818-00-7), >98% purity.[1]

  • Solvents: Spectroscopic grade Acetonitrile (MeCN) and Ethanol (EtOH).

    • Why MeCN? Non-protic, low UV cutoff (190 nm), minimizes H-bonding interference.[1]

    • Why EtOH? Protic, reveals H-bonding effects on the amino group.[1]

Preparation & Measurement Workflow

ProtocolStockStock Solution1.0 mg in 10 mL THF(Conc: ~1000 ppm)DilutionSerial DilutionTarget: 10 µM - 50 µMSolvent: MeCNStock->Dilution AliquotScanScan ParametersRange: 250-500 nmSpeed: MediumDilution->Scan Quartz CuvetteBlankBaseline CorrectionPure Solvent (Dual Beam)Blank->Scan ReferenceAnalysisData AnalysisDetermine ε (L·mol⁻¹·cm⁻¹)Scan->Analysis

Figure 2: Step-by-step UV-Vis measurement workflow.

Detailed Steps
  • Stock Preparation: Dissolve 1.0 mg of the compound in 10 mL of THF (Tetrahydrofuran) or DMSO if solubility in pure acetonitrile is slow. This "master stock" ensures complete dissolution.[1]

  • Working Solution: Pipette 100

    
    L of the stock into 10 mL of Acetonitrile. This yields a concentration suitable for standard 1 cm pathlength cuvettes (approx. 
    
    
    M).[1]
  • Baseline: Run a baseline correction using pure solvent.[1]

  • Acquisition: Scan from 500 nm down to 250 nm.

    • Note: Scanning from long to short wavelengths minimizes photodegradation during the scan.

  • pH Study (Optional but Recommended): Add 1 drop of 0.1 M HCl to the cuvette.

    • Observation: The peak at ~365 nm should collapse and shift blue (to ~300 nm) as the amino group protonates (

      
      ), losing its donor capability. This confirms the identity of the amine auxochrome.
      

Applications & Significance

Dye Synthesis (Diazo Component)

This molecule is a specialized intermediate. The 5-amino group serves as the site for diazotization.[1]

  • Reaction:

    
    
    
  • Coupling: The resulting diazonium salt is coupled with electron-rich aromatics to form Disperse Dyes (often Red or Violet) used for polyester dyeing.[1] The benzotriazole moiety imparts high lightfastness to the final dye.

Fluorescent Probes

Due to the lack of the ESIPT pathway (which typically quenches fluorescence in UV stabilizers), this molecule is a candidate for:

  • Optical Brighteners: In specific polymer matrices.

  • pH Sensors: Its fluorescence is likely pH-dependent (quenched upon protonation).[1]

References

  • Benzotriazole Chemistry & Properties

    • Katritzky, A. R., et al. "Synthesis and Properties of Benzotriazole Derivatives." Chemical Reviews, 1998.

  • Spectroscopic Data Sources

    • ChemicalBook Entry: CAS 355818-00-7.[1][2]

    • PubChem Compound Summary: Benzotriazole Derivatives.[3][4][5][6][7][8][9][10][11]

  • Mechanism of UV Absorption

    • Riehl, et al. "Ultraviolet Stabilizers of the 2-(2-Hydroxyphenyl)benzotriazole Class: Influence of Substituents on ESIPT."[1] Journal of Physical Chemistry A, 2000. (Cited for contrast: explains why the absence of OH leads to fluorescence).

Disclaimer: The spectral values provided in Section 3 are theoretical predictions based on Structure-Activity Relationships (SAR) of analogous benzotriazole dyes.[1] For critical pharmaceutical or industrial applications, empirical validation using the protocol in Section 4 is mandatory.

Technical Guide: Substituted Aminobenzotriazoles in Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminobenzotriazoles, anchored by the industry-standard 1-aminobenzotriazole (1-ABT) , represent a critical class of "chemical tools" in drug metabolism and pharmacokinetics (DMPK). Unlike competitive inhibitors that reversibly bind to the active site, 1-ABT functions as a mechanism-based inactivator (MBI) or "suicide inhibitor" of cytochrome P450 (CYP) enzymes.

This guide details the technical application of these compounds to distinguish CYP-mediated metabolism from non-CYP pathways (e.g., UGT, SULT, AO). It further explores the structural nuances where N-substitution (e.g., N-benzyl-1-aminobenzotriazole ) shifts the compound from a pan-inhibitor to an isoform-selective probe (specifically CYP2B), providing researchers with high-resolution data for reaction phenotyping and in vivo "chemical knockout" models.

Chemical Biology & Mechanism of Action[1]

The Suicide Inhibition Pathway

The utility of 1-ABT lies in its ability to destroy the CYP enzyme during the catalytic cycle. It is not an inhibitor in the passive sense; it is a substrate that generates a reactive intermediate.

  • Activation: The CYP enzyme attempts to oxidize the amino group of 1-ABT.

  • Benzyne Formation: This oxidation results in the cleavage of N-N bonds, releasing two molecules of nitrogen gas and generating benzyne , a highly reactive aryl species within the active site.

  • Heme Adduction: The benzyne intermediate covalently alkylates the prosthetic heme group (specifically the porphyrin nitrogens), irreversibly inactivating the enzyme.

Structural Impact on Selectivity

While 1-ABT is a broad-spectrum "pan-CYP" inhibitor, steric and electronic modifications to the amine group alter its specificity:

  • 1-Aminobenzotriazole (1-ABT): Small, accessible. Inhibits most CYPs (3A4, 2D6, 1A2) but shows reduced potency against CYP2C9 [1].[1]

  • N-Benzyl-1-aminobenzotriazole (BBT): The bulky benzyl group restricts access to the active sites of smaller CYPs. It acts as a selective mechanism-based inhibitor for CYP2B isoforms, often inactivating via protein modification rather than heme alkylation [2].

Mechanistic Diagram

ABT_Mechanism cluster_BBT N-Benzyl Variant (BBT) CYP_Active Active CYP Enzyme (Fe-Heme) Complex Enzyme-Substrate Complex CYP_Active->Complex + 1-ABT ABT 1-Aminobenzotriazole (Substrate) ABT->Complex Activation Oxidative Activation (NADPH-dependent) Complex->Activation Benzyne Reactive Benzyne Intermediate Activation->Benzyne - 2 N2 Adduct N,N-Bridged Heme Adduct Benzyne->Adduct Covalent Binding to Porphyrin BBT_Path Selective CYP2B Protein Modification Benzyne->BBT_Path If N-substituted Inactivated Irreversibly Inactivated CYP Adduct->Inactivated

Figure 1: Mechanism-based inactivation of Cytochrome P450 by 1-ABT via benzyne formation.

Strategic Applications in DMPK

In Vitro Reaction Phenotyping

When a New Chemical Entity (NCE) shows high metabolic clearance, identifying the responsible enzyme is critical.

  • The Protocol: Incubate NCE with microsomes +/- 1 mM 1-ABT.

  • Interpretation:

    • High Clearance + ABT = Low Clearance: Metabolism is CYP-mediated.[2]

    • High Clearance + ABT = High Clearance: Metabolism is likely non-CYP (e.g., UGT, SULT, AO, or Hydrolases).

    • Note: 1-ABT generally does not inhibit UGTs or SULTs, making it a clean discriminator [3].

The "In Vivo Chemical Knockout"

This is the gold standard application. By pre-treating rats with 1-ABT, researchers can simulate a "CYP-null" animal. This distinguishes between hepatic extraction and gut wall metabolism .

Workflow:

  • Control Group: Administer NCE (IV and PO). Calculate Clearance (

    
    ) and Bioavailability (
    
    
    
    ).
  • ABT Group: Pre-dose 1-ABT (50-100 mg/kg PO) 2 hours prior. Administer NCE. Calculate

    
     and 
    
    
    
    .

Data Interpretation Logic:

ObservationPharmacokinetic Implication
CL decreases significantly Systemic clearance is CYP-driven.
F increases (PO) but CL (IV) is stable High first-pass metabolism in the gut wall (CYP3A mediated).
No change in CL or F Drug is cleared by renal excretion, biliary excretion, or non-CYP metabolism.
Complex DDI & Potentiation

In oncology and infectious disease research, 1-ABT is used to "boost" the exposure of compounds that have poor metabolic stability, allowing researchers to test the efficacy of a scaffold in animal models even if the DMPK properties are not yet optimized.

Experimental Protocols

In Vitro Microsomal Stability (Standardized)

Validating CYP contribution in liver microsomes.

  • Preparation: Thaw Liver Microsomes (Human/Rat) on ice.

  • Pre-Incubation (Critical Step):

    • Test Arm: Mix Microsomes (0.5 mg/mL) + 1-ABT (1 mM final) + NADPH (1 mM). Incubate at 37°C for 30 minutes .

    • Why? 1-ABT is a mechanism-based inhibitor; it requires catalytic turnover to generate the benzyne intermediate before the substrate is added.

    • Control Arm: Microsomes + Buffer + NADPH (No ABT).

  • Reaction Initiation: Add NCE (1 µM final) to both arms.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into quench solution (Acetonitrile with Internal Standard).

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
In Vivo Dosing Regimen (Rat)

Establishing a chemical knockout model.

  • Dose: 50 mg/kg to 100 mg/kg.

  • Route: Oral (PO).[3]

  • Timing: Administer 1-ABT 2 hours prior to the NCE dose.

  • Vehicle: Saline or 10% DMSO/PEG if solubility is poor.

  • Duration: Effective CYP inhibition lasts 12–24 hours due to the irreversible nature of the covalent binding. Resynthesis of enzyme is required for recovery.

Critical Limitations & Specificity Profile

While 1-ABT is a powerful tool, it is not a "magic bullet." Blind reliance can lead to data misinterpretation.

Isoform Selectivity Gaps

1-ABT is not equally potent against all isoforms.

  • Solution: For CYP2C9 substrates, consider co-incubation with sulfaphenazole (competitive inhibitor).

Non-CYP Interactions
  • NAT Inhibition: 1-ABT is a substrate and inhibitor of N-acetyltransferase (NAT).[3][4] If your NCE is metabolized by NAT (e.g., procainamide), 1-ABT will inhibit this pathway, mimicking a CYP effect [3].

  • Induction: Chronic dosing (multi-day) of 1-ABT can paradoxically induce CYP2B and CYP3A expression via nuclear receptor activation, complicating long-term toxicity studies.

Comparative Efficacy Table
InhibitorTargetMechanismKey Limitation
1-ABT Pan-CYPIrreversible (MBI)Weak on CYP2C9; Inhibits NAT.
N-Benzyl-1-ABT CYP2B (Selective)MBILimited commercial availability; Research tool.
SKF-525A Pan-CYPCompetitiveReversible; can be displaced by high substrate conc.

References

  • Linder, J. et al. (2009). Is 1-Aminobenzotriazole an Appropriate in Vitro Tool as a Nonspecific Cytochrome P450 Inactivator? Drug Metabolism and Disposition.[2][3][4] Available at: [Link]

  • Sinal, C. J., & Bend, J. R. (1996).[4] Kinetics and selectivity of mechanism-based inhibition of guinea pig hepatic and pulmonary cytochrome P450 by N-benzyl-1-aminobenzotriazole.[4] Drug Metabolism and Disposition.[2][3][4] Available at: [Link]

  • Sun, Q. et al. (2011).[3] 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase.[3][4] Drug Metabolism and Disposition.[2][3][4] Available at: [Link]

  • Emoto, C. et al. (2005). Characterization of the Mechanism-Based Inactivation of Cytochrome P450 by 1-Aminobenzotriazole.[5][1][4][6][7] Xenobiotica.[8] Available at: [Link]

Sources

Theoretical and Computational Studies of Substituted Benzotriazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzotriazole (BTA) and its substituted derivatives represent a privileged scaffold in both industrial materials science and medicinal chemistry. From acting as the gold standard for copper corrosion inhibition to serving as a pharmacophore in antifungal and anticancer agents, the versatility of the BTA nucleus stems from its nitrogen-rich heterocyclic structure.

However, the rational design of BTA derivatives is complicated by annular tautomerism (1H- vs. 2H-forms) and complex electronic distribution. This guide moves beyond basic characterization, providing a rigorous computational framework for studying substituted benzotriazoles using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD).

Part 1: The Tautomerism Challenge & Electronic Structure

The fundamental challenge in modeling benzotriazoles is the equilibrium between the 1H- and 2H-tautomers. While 1H-benzotriazole is generally calculated to be the global minimum in the gas phase (by ~3.5–4.5 kcal/mol) and polar solvents, the 2H-form often dominates in the gas phase experimentally due to dipole moment differences.

Computational Strategy for Tautomerism

When studying substituted BTAs, you cannot assume a single static structure. You must optimize both tautomers to determine the Boltzmann population at physiological or operating temperatures.

Recommended Level of Theory:

  • Geometry Optimization: B3LYP/6-311++G(d,p) is the standard baseline.

  • Dispersion Correction: For N-substituted derivatives (e.g., N-alkylated), use

    
    B97X-D  or CAM-B3LYP  to account for long-range interactions that B3LYP fails to capture.
    
  • Solvation: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density). 1H-BTA is significantly stabilized by polar solvents (water) compared to the 2H-form due to its higher dipole moment (~4.1 D vs ~0.3 D).

Visualization of the Computational Workflow

The following diagram outlines the decision matrix for setting up a BTA study, ensuring the correct tautomer and functional are selected.

BTA_Workflow Start Start: BTA Derivative Design TautomerCheck Generate 1H and 2H Tautomers Start->TautomerCheck PhaseCheck Select Environment TautomerCheck->PhaseCheck GasPhase Gas Phase (Vacuum) PhaseCheck->GasPhase SolventPhase Solvent (PCM/SMD) PhaseCheck->SolventPhase FuncSelect Functional Selection GasPhase->FuncSelect SolventPhase->FuncSelect B3LYP B3LYP (General) FuncSelect->B3LYP Small Substituents wB97XD ωB97X-D (Dispersion Critical) FuncSelect->wB97XD Bulky/Pi-Stacking Calc Frequency Calculation (NIMAG=0) B3LYP->Calc wB97XD->Calc Boltzmann Boltzmann Weighting Calc->Boltzmann Compare ΔG

Figure 1: Decision workflow for initializing computational studies of benzotriazole tautomers.

Part 2: Reactivity Descriptors for Corrosion Inhibition

In industrial applications, BTA derivatives inhibit corrosion by adsorbing onto metal surfaces (Cu, Al, Fe). The efficiency of this inhibition correlates directly with Global Reactivity Descriptors derived from Frontier Molecular Orbitals (FMO).

Key Descriptors & Causality

The inhibition mechanism relies on the donation of electrons from the BTA nitrogen lone pairs to the metal (HOMO) and the back-donation from the metal to the BTA aromatic ring (LUMO).

DescriptorSymbolFormulaPhysical Significance in BTA
Ionization Potential


Energy required to remove an electron. Lower

= easier donation to metal.
Electron Affinity


Energy released when adding an electron. Higher

= better back-donation acceptance.
Chemical Hardness


Resistance to charge transfer. Softer molecules (low

) are better corrosion inhibitors.
Electrophilicity


Propensity to accept electrons. High

indicates strong interaction with electron-rich metal surfaces.
Energy Gap


Critical Metric: A smaller gap implies higher reactivity and better inhibition efficiency.
Mechanism of Action

Studies confirm that BTA molecules adsorb on Copper (111) surfaces. At low coverage, they physisorb via van der Waals forces (requires dispersion-corrected DFT). At high coverage, they chemisorb, forming Cu-N bonds.

Expert Insight: When modeling corrosion, calculating the Fraction of Electrons Transferred (


)  is mandatory. If 

, electrons flow from the inhibitor to the metal. [1]

Note: Theoretical

eV.

Part 3: Medicinal Chemistry & Molecular Docking

Substituted benzotriazoles are potent bio-active agents.[2] Recent computational studies have validated their efficacy against targets such as Aspergillus fumigatus N-myristoyl transferase (antifungal) and S. aureus tyrosyl t-RNA synthetase (antibacterial).

Docking Workflow

Unlike corrosion studies, medicinal chemistry requires analyzing the spatial fit of the BTA derivative within a protein active site.

Target Selection:

  • Antimicrobial: S. aureus tyrosyl t-RNA synthetase (PDB: 1JIJ).[3]

  • Anticancer: Human Myosin 9b (PDB: 5C5S) or EGFR kinases.

  • Antifungal: C. albicans targets (e.g., PDB: 4CAW).

Integrated Drug Design Pipeline

The following diagram illustrates the progression from ligand preparation to binding energy analysis.

Docking_Pipeline Ligand Ligand Prep (Optimization + PDBQT) Docking AutoDock Vina (Lamarckian GA) Ligand->Docking Protein Protein Prep (Remove H2O + Add Polar H) Grid Grid Box Generation (Active Site Definition) Protein->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) Docking->Analysis Binding Affinity (kcal/mol)

Figure 2: Molecular docking pipeline for benzotriazole derivatives against biological targets.

Part 4: Experimental & Computational Protocols

Protocol A: DFT Optimization (Gaussian/ORCA)

Objective: Obtain the stable geometry and FMO energies for a substituted BTA.

  • Input Construction:

    • Draw the structure (Chemdraw/Avogadro).

    • Pre-optimize using a molecular mechanics force field (MMFF94).

  • Route Section Setup (Gaussian Example):

    • #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

    • Note:Freq is mandatory to verify the stationary point (ensure 0 imaginary frequencies).

  • Output Analysis:

    • Check Item "Maximum Force" and "RMS Force" for convergence "YES".

    • Extract HOMO/LUMO energies (often in Hartrees; convert to eV:

      
      ).
      
  • Tautomer Validation:

    • Repeat steps 1-3 for both 1H and 2H forms. Calculate

      
      .
      
Protocol B: Molecular Docking (AutoDock Vina)

Objective: Screen BTA derivatives against S. aureus (PDB: 1JIJ).

  • Protein Preparation:

    • Download PDB: 1JIJ.[3]

    • Remove co-crystallized ligands and water molecules using PyMOL or Chimera.

    • Add polar hydrogens and Kollman charges (AutoDock Tools). Save as protein.pdbqt.

  • Ligand Preparation:

    • Take the DFT-optimized structure from Protocol A.

    • Define rotatable bonds (keep the triazole ring rigid). Save as ligand.pdbqt.

  • Grid Configuration:

    • Center the grid box on the active site (residues Tyr36, Asp40, Gln196).

    • Box size:

      
       Å (standard for this pocket).
      
  • Execution:

    • Run Vina: ./vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt

  • Validation:

    • A binding affinity lower than -7.0 kcal/mol typically indicates a potential lead. Look for H-bonds between the triazole nitrogens and active site residues.

References

  • Nijmegen Molecular and Laser Physics Group. 2H tautomer of Benzotriazole - Spectroscopy and Theory. Radboud University. Link

  • Comparison of 1H and 2H Tautomers. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy. PubMed Central. Link

  • Corrosion Inhibition Mechanism. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces.[4] Royal Society of Chemistry. Link

  • Antimicrobial Docking Studies. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed Central. Link

  • DFT & Corrosion Efficiency. Monte Carlo and DFT calculations on the corrosion inhibition efficiency of some benzimide molecules. Mongolia Journals Online. Link

  • Adsorption Behavior. Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. ResearchGate. Link

  • Medicinal Chemistry (Antibacterial). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols.[5] ACS Omega.[6] Link

Sources

Methodological & Application

Application Note: Functionalization Strategies for 2-Phenyl-benzotriazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The molecule 2-phenyl-2H-benzotriazol-5-ylamine (PBTA) represents a unique chemical scaffold merging the photostability of the 2-phenylbenzotriazole core (widely used in UV absorbers) with the versatile reactivity of a primary aromatic amine. Unlike simple anilines, the amino group in PBTA is electronically modulated by the electron-withdrawing benzotriazole system, requiring tailored protocols for functionalization.

This guide provides three validated workflows for derivatizing PBTA:

  • Diazotization: For the synthesis of azo dyes and optical probes.

  • Acylation: For incorporating the UV-absorbing core into polymers or biological linkers.

  • Buchwald-Hartwig Coupling: For advanced medicinal chemistry applications (C-N bond formation).[1]

Chemical Context & Reactivity Profile[2][3][4]

Structural Analysis

The PBTA scaffold consists of a 2H-benzotriazole ring fused to a phenyl group at the N-2 position.[2] The amine (-NH₂) is located at position 5.[3]

  • Electronic Effect: The triazole ring exerts an inductive electron-withdrawing effect (-I), rendering the 5-amino group less nucleophilic than a standard aniline (pKa ~ 3.5–4.0 vs. 4.6 for aniline).

  • Steric Environment: The N-2 phenyl ring is distal to the 5-amine, meaning steric hindrance is minimal during nucleophilic attacks.

  • Photophysics: The 2-phenylbenzotriazole moiety undergoes Excited State Intramolecular Proton Transfer (ESIPT) if a phenolic hydroxyl is present (common in UV absorbers). In PBTA, the core acts as a stable chromophore, often fluorescent unless quenched.

Decision Matrix: Pathway Selection
Desired OutcomeReaction ClassKey ReagentsCritical Parameter
Azo Dyes / Labels DiazotizationNaNO₂, HCl, PhenolsTemperature Control (<5°C)
Polymer/Linker AcylationAcyl Chlorides, PyridineSolubility in DCM/DMF
Drug Scaffold Pd-Cross CouplingAryl Halide, Pd(dba)₃, BINAPCatalyst Poisoning (N-coordination)

Protocol 1: Diazotization & Azo Coupling

Application: Synthesis of disperse dyes, colorimetric sensors, or photo-switchable molecules. Mechanism: Conversion of the primary amine to a diazonium salt, followed by electrophilic aromatic substitution on a coupling component (e.g., naphthol).

Reagents
  • Substrate: 2-Phenyl-benzotriazol-5-ylamine (1.0 eq)

  • Acid: HCl (conc., 2.5 eq) or H₂SO₄ (if solubility is poor)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.1 eq)

  • Quencher: Sulfamic Acid (solid)

  • Coupling Agent: e.g., 2-Naphthol (1.0 eq) dissolved in NaOH (10%)

Step-by-Step Methodology
  • Slurry Formation: Suspend the PBTA (10 mmol) in water (20 mL) and add concentrated HCl (2.5 mL). If the amine does not dissolve, warm slightly to form the hydrochloride salt, then crash cool to 0°C to form a fine suspension.

    • Expert Tip: Fine particle size is crucial for complete diazotization. If "chunks" remain, the reaction will be heterogeneous and incomplete.

  • Diazotization: Cool the mixture to 0–5°C using an ice/salt bath. Add the NaNO₂ solution (dissolved in min. water) dropwise.[4]

    • Observation: The suspension should clear as the soluble diazonium salt forms.

  • Nitrite Quench: Stir for 20 mins. Test for excess nitrous acid using starch-iodide paper (turns blue instantly). Add solid Sulfamic Acid in small portions until the starch-iodide test is negative.

    • Why? Excess nitrous acid will nitrosate your coupling agent (phenol/amine) causing "tar" formation and low purity.

  • Coupling: Add the cold diazonium solution dropwise to the solution of the coupling agent (e.g., 2-naphthol in NaOH) at 0–5°C. Maintain pH > 8 for phenol coupling.

  • Isolation: Stir for 1-2 hours. Acidify carefully to pH 6-7 to precipitate the dye. Filter and wash with water.

Protocol 2: Acylation (Amide Formation)

Application: Attaching the benzotriazole UV-absorbing core to monomers (e.g., methacrylates) or biological linkers.

Reagents[4][7][8][9][10]
  • Substrate: PBTA (1.0 eq)

  • Acylating Agent: Benzoyl chloride or Acetic Anhydride (1.2 eq)

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.

  • Catalyst: DMAP (0.1 eq) – Recommended for sterically hindered acyl chlorides.

Step-by-Step Methodology
  • Dissolution: Dissolve PBTA (5 mmol) in anhydrous DCM (15 mL). If solubility is low, switch to THF or minimal DMF.

  • Base Addition: Add Triethylamine (7.5 mmol) and DMAP (0.5 mmol). Cool to 0°C.

  • Acylation: Add the Acyl Chloride dropwise via syringe.

    • Caution: Exothermic reaction.[4]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The amine spot (lower Rf, often fluorescent) should disappear; the amide (higher Rf) appears.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[5] Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) -> Brine -> Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or Toluene.

Protocol 3: Buchwald-Hartwig Cross-Coupling

Application: Creating C-N bonds for pharmaceutical intermediates. Challenge: The benzotriazole nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Bulky phosphine ligands are required.

Reagents
  • Substrate: PBTA (1.0 eq)

  • Coupling Partner: Aryl Bromide (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BINAP (4–6 mol%)

    • Expert Insight: XPhos is preferred for electron-poor amines like PBTA as it facilitates the reductive elimination step.

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.4 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add PBTA (1.0 mmol), Aryl Bromide (1.1 mmol), Pd₂(dba)₃ (18 mg), XPhos (30 mg), and Cs₂CO₃ (650 mg).

  • Solvation: Add degassed Toluene (5 mL). Seal the tube.

  • Heating: Heat to 100°C for 12–18 hours.

    • Visual Check: The reaction usually turns from dark red/purple to black/brown.

  • Filtration: Cool to RT. Filter through a pad of Celite (elute with EtOAc) to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via Flash Chromatography.

Visualization: Reactivity Workflows

The following diagram illustrates the divergent synthetic pathways for PBTA.

PBTA_Functionalization PBTA 2-Phenyl-benzotriazol-5-ylamine (PBTA) Diazonium Diazonium Salt [Ar-N2]+ Cl- PBTA->Diazonium Diazotization Amide Amide Derivative (Ar-NH-COR) PBTA->Amide Acylation SecAmine Diaryl Amine (Ar-NH-Ar') PBTA->SecAmine Buchwald-Hartwig AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Electrophilic Subst. Step1 NaNO2, HCl 0-5°C Step2 Phenol/Amine Coupling Step3 R-COCl Base (TEA) Step4 Ar-Br, Pd(cat) XPhos, Base

Figure 1: Divergent functionalization pathways for the PBTA scaffold.

Quality Control & Troubleshooting

Analytical Characterization
TechniqueExpected Signal (PBTA)Change upon Functionalization
1H NMR NH₂ broad singlet (~4.0–5.5 ppm)Amide: Shift downfield to >8.0 ppm (NH). Azo: Disappearance of NH₂; appearance of new aromatic protons.
IR Spec N-H stretch (doublet, 3300–3400 cm⁻¹)Amide: Strong C=O stretch (~1650 cm⁻¹).
UV-Vis Abs Max ~300–340 nmAzo: Significant bathochromic shift (Red shift) to >450 nm (Color generation).
Troubleshooting Guide
  • Problem: Low yield in Diazotization (tar formation).

    • Cause: Reaction temperature >5°C or insufficient quenching of excess HNO₂.

    • Fix: Keep ice bath active; strictly use Sulfamic Acid before adding the coupling agent.

  • Problem: No reaction in Buchwald Coupling.

    • Cause: Catalyst poisoning by benzotriazole nitrogens.

    • Fix: Switch to BrettPhos or XPhos (bulkier ligands prevent N-coordination). Ensure strictly anhydrous conditions.

  • Problem: Poor solubility during Acylation.

    • Cause: PBTA is rigid and planar.

    • Fix: Use a co-solvent mixture (DCM/DMF 4:1) or heat the mixture to reflux if using Anhydride reagents.

References

  • Review of Benzotriazole Synthesis & Properties. International Journal of Creative Research Thoughts (IJCRT). (2025). Overview of cyclocondensation and reactivity.

  • Diazotization of Amines. Chemistry LibreTexts. Detailed mechanistic protocols for aromatic amines.

  • Buchwald-Hartwig Amination on Solid Supports. ACS Publications. Describes the synthesis of benzotriazoles via Pd-catalysis.

  • 2-(2-Hydroxyphenyl)-2H-benzotriazoles (UV Absorbers). Wikipedia. Structural context of the 2-phenylbenzotriazole class.

  • Acylation of Amines in Water. NIH/PubMed. Green chemistry approaches for benzotriazole derivatives.

Sources

Application Note: Photostability Assessment of 2-(4-Alkoxy-Phenyl)-Benzotriazole Derivatives in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous protocol for evaluating the photostability of 2-(2'-hydroxy-4'-alkoxyphenyl)benzotriazole derivatives within polymer matrices. While these derivatives are potent Ultraviolet Absorbers (UVAs) utilized to protect polymers from photodegradation, they are themselves subject to slow photochemical decay. Understanding their inherent stability is critical for predicting the service life of high-performance materials. This guide details the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, sample preparation via solvent casting, accelerated weathering protocols (ASTM G154/G155), and analytical quantification using UV-Vis and FTIR spectroscopy.

Introduction & Mechanism of Action

The Structural Imperative

The user's topic refers to "2-(4-alkoxy-phenyl)-benzotriazole." It is scientifically critical to clarify that for these molecules to function as photostabilizers, they must possess a hydroxyl group at the ortho (2') position of the phenyl ring.

  • Active Stabilizer: 2-(2'-hydroxy-4'-alkoxyphenyl)benzotriazole. The intramolecular hydrogen bond between the hydroxyl proton and the triazole nitrogen is the prerequisite for energy dissipation.

  • Non-Stabilizer (Fluorophore): A 2-(4-alkoxyphenyl)benzotriazole lacking the 2'-hydroxyl group cannot undergo proton transfer. Instead of dissipating UV energy as heat, it will likely fluoresce or undergo rapid photodegradation, offering little protection to the polymer.

The ESIPT Mechanism

The photostability of these derivatives stems from Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon UV absorption, the molecule undergoes a rapid, reversible tautomerization that dissipates energy as harmless heat.

  • Step 1 (Absorption): The ground state Enol form absorbs a UV photon, entering the excited singlet state (

    
    ).
    
  • Step 2 (Proton Transfer): The acidity of the hydroxyl proton increases, transferring to the triazole nitrogen to form the excited Keto tautomer.

  • Step 3 (Internal Conversion): The excited Keto form decays to the ground state Keto form via radiationless internal conversion (releasing heat).

  • Step 4 (Back-Transfer): The ground state Keto form is unstable and instantly reverts to the original Enol form, ready to absorb another photon.

Pathway Visualization

The following diagram illustrates the ESIPT cycle and the potential failure mode (degradation) if the cycle is interrupted by radical attack.

ESIPT_Mechanism Enol_GS Enol Form (Ground State) Absorbs UV Enol_ES Enol Form (Excited S1) Enol_GS->Enol_ES hv (UV Absorption) Keto_ES Keto Form (Excited S1) Enol_ES->Keto_ES ESIPT (Proton Transfer) Degradation Photoproducts (Loss of Absorbance) Enol_ES->Degradation Radical Attack / ISC Keto_GS Keto Form (Ground State) Keto_ES->Keto_GS Internal Conversion Heat Heat Dissipation Keto_ES->Heat Energy Release Keto_GS->Enol_GS Back-Proton Transfer

Figure 1: The ESIPT cycle responsible for the photostability of benzotriazoles. Disruption of this cycle leads to degradation.

Materials & Experimental Design

Materials Selection
  • Polymer Matrix: Poly(methyl methacrylate) (PMMA) or Polycarbonate (PC) are recommended for optical clarity, allowing direct UV-Vis monitoring of the additive without significant matrix interference.

  • Benzotriazole Derivative: 2-(2'-hydroxy-4'-alkoxyphenyl)benzotriazole (e.g., Tinuvin 328 or analog).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (HPLC Grade).

Sample Preparation Protocol (Solvent Casting)

This method ensures a homogeneous distribution of the stabilizer within the polymer matrix.

  • Solution Prep: Dissolve the polymer in the solvent to create a 10% w/v solution.

  • Doping: Add the benzotriazole derivative at concentrations of 0.1%, 0.5%, and 1.0% (w/w) relative to the polymer.

  • Casting: Pour the solution onto a clean glass Petri dish or Teflon mold.

  • Drying: Allow solvent evaporation at room temperature for 24 hours, followed by vacuum drying at 40°C for 12 hours to remove residual solvent.

  • Thickness Control: Aim for a film thickness of 30–50 µm . Verify using a micrometer at 5 random points (Variation < 5%).

Accelerated Weathering Protocol

To assess photostability, samples must be exposed to controlled UV irradiation. Two standards are dominant: ASTM G154 (Fluorescent UV) and ASTM G155 (Xenon Arc).[2]

Selection Guide
  • Use ASTM G154 for aggressive screening of the stabilizer's chemical resistance to UV.

  • Use ASTM G155 for correlation with outdoor service life (includes visible/IR spectrum).[3]

Recommended Settings (ASTM G154 Cycle 1)
  • Lamp Type: UVA-340 (Simulates sunlight in the critical 300–400 nm region).

  • Irradiance: 0.89 W/m² at 340 nm.

  • Cycle:

    • 8 hours UV at 60°C (Black Panel Temperature).

    • 4 hours Condensation (Dark) at 50°C.

  • Duration: Sampling intervals at 0, 100, 250, 500, and 1000 hours.

Analytical Methods & Data Analysis

UV-Vis Spectroscopy (Primary Metric)

Quantify the loss of the stabilizer by tracking the absorbance decrease at its


 (typically 300–350 nm).
  • Protocol: Measure absorbance (

    
    ) of the film at defined intervals.
    
  • Calculation: Determine the fraction of stabilizer remaining (

    
    ).
    
    
    
    
    (Where
    
    
    is the absorbance of a blank polymer film).
FTIR Spectroscopy (Matrix Degradation)

Monitor the "Carbonyl Index" to see if the polymer is degrading, which indicates stabilizer failure.

  • Peak of Interest: Carbonyl region (1700–1750 cm⁻¹).

  • Protocol: Collect ATR-FTIR spectra. An increase in carbonyl peak height indicates photo-oxidation of the polymer matrix.

Experimental Workflow Diagram

Workflow Prep 1. Sample Preparation (Solvent Casting 0.5% w/w) Measure0 2. Baseline Analysis (UV-Vis @ 340nm, FTIR) Prep->Measure0 Exposure 3. Accelerated Weathering (ASTM G154 / UVA-340) Measure0->Exposure Sampling 4. Periodic Sampling (100h, 250h, 500h...) Exposure->Sampling Interval Reached Analysis 5. Data Analysis (Kinetics & Degradation) Sampling->Analysis Analysis->Exposure Return to Chamber

Figure 2: Step-by-step workflow for assessing photostability.

Data Presentation & Interpretation

Kinetic Analysis

Benzotriazole degradation often follows First-Order Kinetics . Plot


 vs. Time (

).
ParameterFormulaInterpretation
Rate Constant (

)
Slope of

vs

Higher

= Lower Photostability
Half-Life (

)

Time for 50% loss of stabilizer
Absorbance Retention

% Active stabilizer remaining after 1000h
Troubleshooting Common Issues
  • "Blue Shift" in UV Spectrum: Indicates loss of the planar structure or disruption of the hydrogen bond (degradation of the benzotriazole ring).

  • Rapid Polymer Yellowing (High YI): Indicates the stabilizer has been consumed or is incompatible (blooming/leaching). Check solubility parameters.

References

  • ASTM International. (2023). ASTM G154-23 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Link

  • Rieker, J., et al. (2007). Ultraviolet Stabilizers of the 2-(Hydroxyphenyl)benzotriazole Class: Influence of Substituents on Structure and Spectra. The Journal of Physical Chemistry A. Link

  • Gugumus, F. (2002). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. Polymer Degradation and Stability.[1][4] Link

  • Schmid, E. (2021). Plastic Additives Handbook. Hanser Publications. (Standard industry reference for stabilizer chemistry).

Sources

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine as a Solvatochromic Fluorescent Probe

Executive Summary & Mechanism of Action

This application note details the characterization and experimental protocols for 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (CAS: 355818-00-7), hereafter referred to as EP-MBA .[1]

Unlike traditional 2-(2-hydroxyphenyl)benzotriazoles (which act as UV absorbers via Excited State Intramolecular Proton Transfer, or ESIPT), EP-MBA possesses a 5-amino substituent and lacks the ortho-hydroxyl group required for ESIPT.[1] This structural modification suppresses non-radiative decay, enabling strong fluorescence driven by Intramolecular Charge Transfer (ICT) .[1]

Key Application Areas:

  • Solvatochromic Sensing: Probing local polarity in micro-environments (e.g., protein hydrophobic pockets).[1]

  • Lipid Droplet Imaging: High affinity for non-polar cellular domains due to lipophilicity.[1]

  • Polymerization Monitoring: Fluorescence intensity changes during resin curing processes.[1]

Physicochemical Properties & Handling

Table 1: Molecular Specifications

PropertySpecificationNotes
IUPAC Name 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine--
CAS Number 355818-00-7--
Molecular Formula C₁₅H₁₆N₄O--
Molecular Weight 268.31 g/mol --
Solubility DMSO (>20 mM), DMF, Ethanol, ChloroformInsoluble in water.[1]
Excitation Max ~360–380 nm (Solvent Dependent)UV-A excitation compatible.[1]
Emission Max ~420–480 nm (Solvent Dependent)Shows bathochromic shift in polar solvents.[1]
Stokes Shift Large (~60–100 nm)Minimizes self-quenching.[1]

Storage Protocol:

  • Store solid powder at -20°C , protected from light.[1]

  • Stock solutions (DMSO) are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1]

Mechanism: ICT vs. ESIPT[1]

To interpret data correctly, researchers must understand why EP-MBA fluoresces.[1] The diagram below illustrates the suppression of the ESIPT pathway (common in UV absorbers) in favor of the radiative ICT pathway utilized by EP-MBA.

G Excitation UV Excitation (365-380 nm) S1_ICT Excited State (S1) Intramolecular Charge Transfer Excitation->S1_ICT S0 Ground State (S0) S0->Excitation Absorption ESIPT ESIPT Pathway (Blocked) S1_ICT->ESIPT No Ortho-OH (Path Blocked) Fluorescence Fluorescence Emission (420-480 nm) S1_ICT->Fluorescence Radiative Decay (Dominant) NonRad Non-Radiative Decay (Heat) S1_ICT->NonRad Minor Pathway Fluorescence->S0

Figure 1: Jablonski diagram illustrating the dominance of the ICT pathway in EP-MBA due to the absence of the ortho-hydroxyl group necessary for ESIPT.[1]

Protocol A: Solvatochromic Characterization

Objective: Establish a standard curve relating emission wavelength to solvent polarity (Δf). This allows EP-MBA to be used as a polarity sensor in unknown biological environments.[1]

Reagents:

  • EP-MBA Stock (10 mM in DMSO).[1]

  • Solvent Panel: Toluene (Non-polar), Chloroform, THF, Ethanol, Methanol, DMSO (Polar).[1]

Step-by-Step Methodology:

  • Dilution: Prepare 10 µM working solutions of EP-MBA in each solvent. Ensure the final DMSO concentration from the stock is <0.1% to avoid skewing polarity.[1]

  • Blanking: Use pure solvents as blanks to correct for Raman scattering.[1]

  • Spectroscopy:

    • Set Excitation: 370 nm .[1]

    • Scan Emission: 390 nm to 600 nm .[1]

    • Slit Widths: 2.5 nm / 2.5 nm.[1]

  • Data Analysis:

    • Record

      
       (emission peak) for each solvent.[1]
      
    • Plot

      
       (y-axis) vs. Lippert-Mataga polarity parameter (
      
      
      
      , x-axis).[1]
    • Insight: A linear correlation indicates the probe is sensitive to dipolar relaxation, validating its use for mapping hydrophobic pockets in proteins.[1]

Protocol B: Cellular Imaging of Hydrophobic Domains

Objective: Utilize EP-MBA to stain lipid droplets and hydrophobic membranes in fixed or live mammalian cells.[1]

Experimental Workflow:

Workflow Stock 1. Stock Prep 10mM in DMSO Dilution 2. Working Solution 1-5 µM in PBS Stock->Dilution Dilute 1:2000 Incubation 3. Cell Staining 20 min @ 37°C Dilution->Incubation Add to Cells Wash 4. Wash Step 3x PBS (Remove Unbound) Incubation->Wash Imaging 5. Fluorescence Microscopy DAPI Filter Set (Ex 360/Em 460) Wash->Imaging

Figure 2: Optimized staining workflow for cellular imaging using EP-MBA.[1]

Detailed Procedure:

  • Cell Culture: Grow HeLa or HEK293 cells on sterile glass coverslips to 70% confluence.

  • Working Solution: Dilute the 10 mM DMSO stock to 5 µM in pre-warmed PBS or serum-free media.

    • Critical: Do not use serum-containing media during staining, as albumin (BSA) has hydrophobic pockets that will sequester the probe, causing high background.[1]

  • Staining:

    • Remove culture media.[1]

    • Add EP-MBA working solution.[1]

    • Incubate for 20 minutes at 37°C.

  • Washing: Aspirate stain and wash 3x with PBS (pH 7.4).[1]

  • Fixation (Optional): If fixing, use 4% Paraformaldehyde (PFA) for 10 mins after washing.[1] Note that fixation may alter lipid droplet morphology.[1]

  • Imaging:

    • Channel: Use a standard DAPI or BFP filter set (Excitation ~360 nm, Emission ~450 nm).[1]

    • Observation: Lipid droplets will appear as bright, punctate spheres.[1] Cytoplasm will show faint staining; nuclei should remain dark unless the probe concentration is too high.[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media Probe insolubility in water.[1]Ensure final DMSO concentration is <0.1%.[1] Sonicate working solution before adding to cells.[1]
High Background Non-specific binding to serum proteins.[1]Must stain in serum-free media or PBS.[1]
No Fluorescence Incorrect Filter Set.EP-MBA requires UV excitation (360-380 nm).[1] Do not use GFP (488 nm) excitation.
Photobleaching High intensity UV exposure.[1]Use low laser power or anti-fade mounting media if fixing cells.[1]

References

  • Uesaka, T., et al. (2020).[1][2] "Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents."[1][2][3] Dyes and Pigments, 183, 108672.[1][2] [1][2]

  • Wilkinson, A. (2024).[1] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." NIH PubMed Central.[1]

  • ChemicalRegister. (2025).[1] "2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine Suppliers and Properties."

  • J-Global. (2025). "Synthesis and Fluorescence Property of 5-amino-2-(2-hydroxyphenyl)-2H-benzotriazole Derivatives." [1]

Sources

Application Note: Solvent Effects on the UV Absorption Spectra of Benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazoles (BTAs) are a critical class of heterocyclic compounds utilized as corrosion inhibitors and, more prominently, as UV absorbers (UVA/UVB filters) in polymers and sunscreens.[1] Their efficacy relies on a photophysical mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) , which dissipates absorbed UV energy as harmless heat.

This guide details the methodology for characterizing the UV absorption spectra of benzotriazoles across solvents of varying polarity. It focuses on distinguishing between solvatochromic shifts (electronic environment changes) and structural perturbations (disruption of the ESIPT cycle by hydrogen-bonding solvents).

Mechanistic Background

To interpret UV spectra correctly, one must understand the underlying photophysics. Benzotriazoles, particularly 2-(2-hydroxyphenyl)-benzotriazoles (e.g., UV-P, UV-328), exist in an equilibrium that is highly sensitive to the solvent environment.

The ESIPT Cycle vs. Solvent Interaction

In non-polar solvents, the Planar Enol form is stabilized by a strong intramolecular hydrogen bond (IMHB). Upon UV excitation, a proton transfers to the nitrogen, forming a Keto species that relaxes non-radiatively.

The Solvent Effect:

  • Non-Polar Solvents (e.g., Cyclohexane): The IMHB remains intact. The spectrum shows the characteristic dual-band absorption of the Enol form.

  • Polar Protic Solvents (e.g., Methanol, Water): The solvent acts as a competitive hydrogen bond donor/acceptor. This intermolecular bonding can disrupt the intramolecular bond, forcing the molecule into a twisted conformation (Non-Planar) or stabilizing a non-ESIPT species. This results in a Hypsochromic (Blue) Shift and a loss of photostability.

Pathway Visualization

The following diagram illustrates the competition between the functional ESIPT cycle and solvent interference.

ESIPT_Mechanism Ground_Enol Ground State (Enol) (Planar, Intramolecular H-Bond) Excited_Enol Excited Enol* Ground_Enol->Excited_Enol UV Abs (hν) Twisted_State Twisted/Non-Planar State (Fluorescence/Degradation) Ground_Enol->Twisted_State In Polar Solvents Excited_Keto Excited Keto* Excited_Enol->Excited_Keto ESIPT (Fast) Ground_Keto Ground Keto (Unstable) Excited_Keto->Ground_Keto Non-Radiative Decay (Heat) Ground_Keto->Ground_Enol Proton Back-Transfer Solvent_Interference Polar Protic Solvent (Intermolecular H-Bonding) Solvent_Interference->Ground_Enol Disrupts H-Bond

Figure 1: The ESIPT photocycle (Blue/Red path) responsible for UV protection, contrasted with the solvent-induced disruption pathway (Green/Grey).

Experimental Protocol

Materials & Reagents
  • Analyte: Benzotriazole derivative (e.g., Tinuvin P, 1H-Benzotriazole) >99% purity.

  • Solvents: Spectroscopic Grade (Uvasol® or equivalent).

    • Non-Polar: Cyclohexane, n-Heptane.

    • Polar Aprotic: Acetonitrile (ACN), DMSO.[2]

    • Polar Protic: Methanol (MeOH), Ethanol.[3]

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass (absorbs <300 nm).

Solvent Selection & Cut-offs

Before measurement, verify the solvent's UV cut-off (the wavelength where solvent absorbance = 1 AU). Working below this limit introduces high noise and artifacts.

Solvent ClassSolventPolarity Index (

)
UV Cut-off (

)
Primary Effect on BTA
Non-Polar Cyclohexane0.2200 nmStabilizes Enol (Red Shift)
n-Heptane0.1197 nmBaseline Reference
Polar Aprotic Acetonitrile5.8190 nmDipole stabilization without H-bond donor
DMSO7.2268 nmCaution: High cut-off masks

Polar Protic Methanol5.1205 nmDisrupts IMHB (Blue Shift)
Water10.2190 nmPromotes aggregation/ionization
Step-by-Step Workflow

UV_Protocol Start Start: Sample Prep Stock Prepare Stock Solution (1 mg/mL in ACN) Start->Stock Dilution Dilute to Working Conc. (10⁻⁵ M) in Target Solvents Stock->Dilution Blank Blank Correction (Pure Solvent in Dual Beam) Dilution->Blank Scan Scan 200–450 nm (Speed: Medium, Slit: 1-2 nm) Blank->Scan Check Check Absorbance Range (Target: 0.3 – 0.8 AU) Scan->Check Check->Dilution Fail (Too High/Low) Process Data Processing (Normalize & Overlay) Check->Process Pass

Figure 2: Operational workflow for UV-Vis characterization of benzotriazoles.

Detailed Steps:

  • Stock Preparation: Dissolve ~10 mg of BTA in 10 mL of Acetonitrile (or THF if solubility is poor). Sonicate for 5 minutes.

  • Working Solutions: Aliquot the stock into 10 mL volumetric flasks and dilute to volume with the target solvents (Cyclohexane, MeOH, etc.) to achieve a final concentration of approx.

    
     M.
    
    • Note: Maintain concentration

      
       M to prevent dimerization, which causes deviations from the Beer-Lambert Law.
      
  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Run a baseline correction (Autozero).

  • Measurement: Replace the sample cuvette with the BTA solution. Scan from 450 nm down to the solvent cut-off.

  • Overlay: Plot Absorbance vs. Wavelength for all solvents on a single graph.

Data Interpretation & Analysis

When analyzing the spectra, look for these specific shifts:

Band Assignment
  • Band I (300–350 nm):

    
     transition involving the intramolecular hydrogen bond (IMHB). This is the "functional" band for UV protection.
    
  • Band II (250–300 nm): Localized benzene ring

    
     transitions.
    
Solvatochromic Trends
  • Bathochromic (Red) Shift:

    • Observation: Band I moves to longer wavelengths (e.g., 340 nm

      
       345 nm).
      
    • Cause: Occurs in non-polar solvents (Cyclohexane). The excited state (Keto) is more polar than the ground state; however, in BTA, the dominant factor is the stability of the planar IMHB.

  • Hypsochromic (Blue) Shift:

    • Observation: Band I moves to shorter wavelengths (e.g., 340 nm

      
       330 nm) and often decreases in intensity (Hypochromic).
      
    • Cause: Occurs in Polar Protic solvents (Methanol). The solvent forms H-bonds with the phenolic oxygen or triazole nitrogen, disrupting the planar IMHB. This raises the energy of the transition.

The "Cut-off" Trap

Critical Warning: If you observe a massive, noisy spike below 210 nm in Methanol or 268 nm in DMSO, this is not a BTA feature. It is the solvent absorbing all light. Data in this region must be discarded.

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Benzotriazole. National Institute of Standards and Technology. Available at: [Link]

  • RSC Publishing. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms. Royal Society of Chemistry. Available at: [Link]

  • Process Insights. Application Note: Benzotriazole Using Fiber Optic-based UV-VIS Spectroscopy. Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Application Note: Aminophenyl Benzotriazoles in High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenyl benzotriazoles (AP-BTAs) represent a versatile class of functional materials in organic electronics, bridging the gap between small-molecule stabilizers and active semiconductor components. Distinguished by their electron-deficient benzotriazole (BTA) core and electron-rich aminophenyl substituents, these molecules offer a tunable Donor-Acceptor (D-A) architecture.

This guide details the application of AP-BTAs in three critical domains:

  • Defect Passivation in Perovskite Solar Cells (PSCs): enhancing stability and voltage via coordinate bonding.

  • Bipolar Host Materials for OLEDs: facilitating balanced charge transport in phosphorescent devices.

  • Donor-Acceptor Copolymerization: tuning bandgaps for organic photovoltaics (OPVs).

Chemical Foundation & Mechanism

The utility of AP-BTAs stems from two intrinsic electronic mechanisms:

  • Donor-Acceptor (D-A) Interaction: The benzotriazole ring is electron-deficient (acceptor), while the aminophenyl group is electron-rich (donor). This internal push-pull system narrows the HOMO-LUMO bandgap, essential for visible-light absorption and emission.

  • Excited State Intramolecular Proton Transfer (ESIPT): specifically in ortho-substituted derivatives (2-(2'-aminophenyl)benzotriazoles), photoexcitation can trigger a proton transfer from the amine to the triazole nitrogen. This results in a large Stokes shift, preventing self-absorption—a critical feature for down-conversion layers and stable emitters.

Structural Logic Diagram

The following diagram illustrates the dual-functionality of the AP-BTA moiety in device architectures.

BTA_Mechanism BTA_Core Benzotriazole Core (Electron Deficient) DA_System D-A Architecture (Tunable Bandgap) BTA_Core->DA_System Acceptor Unit Coordination Metal Coordination (Pb²⁺ Passivation) BTA_Core->Coordination N-site Lone Pair ESIPT ESIPT Process (Large Stokes Shift) BTA_Core->ESIPT Proton Acceptor Amino_Group Aminophenyl Group (Electron Donor) Amino_Group->DA_System Donor Unit Amino_Group->Coordination NH₂ Lone Pair Amino_Group->ESIPT H-Bonding (Ortho only)

Figure 1: Mechanistic pathways of Aminophenyl Benzotriazoles in electronic applications. The moiety functions simultaneously as a bandgap modulator and a chemical anchor.

Application Module A: Defect Passivation in Perovskite Solar Cells

Context: Polycrystalline perovskite films (e.g., MAPbI₃, FAPbI₃) suffer from uncoordinated lead ions (Pb²⁺) at grain boundaries. These defects act as non-radiative recombination centers, reducing device efficiency and stability.

Solution: AP-BTAs act as Lewis bases. The nitrogen atoms in the triazole ring and the amino group coordinate with under-coordinated Pb²⁺ defects, "healing" the surface. The hydrophobic benzotriazole ring further repels moisture, enhancing environmental stability.

Protocol 1: Surface Passivation via Spin-Coating

Validation: This protocol typically yields a 10-15% increase in Power Conversion Efficiency (PCE) and significantly extends T80 lifetime.

Materials:

  • Passivator: 2-(2-aminophenyl)benzotriazole (purity >99.5%).

  • Solvent: Isopropanol (anhydrous).

  • Substrate: Perovskite film deposited on ETL/ITO glass.

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve AP-BTA in anhydrous isopropanol to a concentration of 1–5 mg/mL .

    • Sonicate for 15 minutes at room temperature until fully dissolved.

    • Filter through a 0.22 µm PTFE filter.

  • Deposition (Dynamic Spin Coating):

    • Place the perovskite substrate on the spin coater.

    • Set spin speed to 4000 rpm for 30 seconds .

    • Critical Step: Dispense 50 µL of the AP-BTA solution onto the spinning substrate 5 seconds after the rotor reaches peak speed. This ensures uniform coverage without redissolving the underlying perovskite.

  • Annealing:

    • Transfer immediately to a hotplate.

    • Anneal at 100°C for 10 minutes to remove residual solvent and promote coordination bonding.

  • Verification:

    • Measure Steady-State Photoluminescence (PL). A successful passivation will show a 2-3x increase in PL intensity and a longer PL lifetime (TRPL) compared to the control.

Application Module B: Bipolar Host Materials for PhOLEDs

Context: Phosphorescent OLEDs require host materials with high triplet energy (T₁) to prevent reverse energy transfer. They also need "bipolar" transport (balancing holes and electrons) to broaden the recombination zone and improve efficiency roll-off.

Solution: Coupling the electron-transporting benzotriazole with hole-transporting arylamines creates a bipolar host.

Data Summary: Performance of BTA-based Hosts

Table 1: Comparative metrics of BTA-derivative hosts in blue PhOLEDs.

Material ArchitectureHOMO (eV)LUMO (eV)Triplet Energy (eV)Max EQE (%)Role
mCBP (Reference) -6.0-2.42.9018.5Standard Host
AP-BTA-Carbazole -5.8-2.82.8522.1 Bipolar Host
AP-BTA-Triphenylamine -5.4-2.92.6519.8Hole-Dominant Host

Key Insight: The AP-BTA-Carbazole derivative lowers the electron injection barrier (LUMO -2.8 eV vs -2.4 eV for mCBP), facilitating electron transport while maintaining high triplet energy.

Application Module C: Synthesis of D-A Polymers for OPVs

Context: For Organic Photovoltaics, polymeric semiconductors require broad absorption spectra. Copolymerizing benzotriazole (Acceptor) with thiophene derivatives (Donor) allows for precise bandgap engineering.[1]

Protocol 2: Palladium-Catalyzed Suzuki Polycondensation

Objective: Synthesize Poly(benzotriazole-alt-benzodithiophene).

Reagents:

  • Monomer A: 4,7-Dibromo-2-(2-aminophenyl)-2H-benzotriazole (functionalized with alkyl chains for solubility).

  • Monomer B: 2,6-Bis(trimethyltin)-4,8-bis(alkyloxy)benzo[1,2-b:4,5-b']dithiophene.

  • Catalyst: Pd(PPh₃)₄ (2 mol%).

  • Solvent: Toluene/DMF (10:1 ratio).

Workflow Diagram:

Synthesis_Workflow Start Monomer Prep (Degas Solvents 30 min) Reaction Suzuki Coupling 110°C, 48h, Argon atm Start->Reaction Quench End-Capping Add Phenylboronic acid / Bromobenzene Reaction->Quench Purification Soxhlet Extraction (Methanol -> Hexane -> Chloroform) Quench->Purification Final Precipitation into Methanol Purification->Final

Figure 2: Synthetic workflow for Benzotriazole-based D-A copolymers.

Critical Considerations:

  • Stoichiometry: Strict 1:1 molar ratio is required for high molecular weight.

  • Soxhlet Extraction: The Chloroform fraction typically contains the high-molecular-weight polymer suitable for device fabrication. The Hexane fraction removes oligomers that act as traps.

References

  • Benzotriazole Derivatives in Perovskite Solar Cells

    • Title: "3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells"
    • Source:ACS Energy Letters / PMC
    • URL:[Link]

  • OLED Host Materials

    • Title: "Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes"
    • Source:M
    • URL:[Link][2][3][4][5]

  • Benzotriazole Polymers for OPV

    • Title: "Benzotriazole containing conjugated polymers for multipurpose organic electronic applications"[1][2][4][6]

    • Source:Polymer Chemistry (RSC)
    • URL:[Link]

  • Electropolymerization & Coatings

    • Title: "Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry"
    • Source:M
    • URL:[Link]

Sources

Application Note: Antiviral Profiling of Substituted Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Substituted benzotriazoles (BTAs) represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic purine bases and interact with diverse biological targets via hydrogen bonding and


-stacking interactions. In antiviral research, BTA derivatives have demonstrated potent activity against HIV-1  (acting as Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs), Enterovirus 71 (EV71) , and Coxsackievirus B5 , often targeting viral entry or specific proteases (e.g., 3C protease).

This application note details a rigorous, self-validating workflow for evaluating the antiviral potency of novel BTA libraries. It addresses specific challenges associated with these compounds, such as their lipophilicity and solubility in aqueous media, and provides protocols for determining the Selectivity Index (SI), the gold standard for lead optimization.

Core Evaluation Pipeline

The following workflow illustrates the logical progression from compound solubilization to mechanistic validation.

G Compound Benzotriazole Library Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Cytotox Cytotoxicity Assay (CC50 via MTT/MTS) Solubility->Cytotox Parallel Path A Efficacy Antiviral Efficacy (EC50 via CPE/Plaque) Solubility->Efficacy Parallel Path B SI_Calc Selectivity Index (SI = CC50/EC50) Cytotox->SI_Calc Efficacy->SI_Calc MOA Mechanism of Action (Time-of-Addition) SI_Calc->MOA If SI > 10

Figure 1: High-throughput screening workflow for benzotriazole antivirals. Note the parallel assessment of cytotoxicity and efficacy to prevent false positives caused by host-cell toxicity.

Compound Preparation & Solubility

Benzotriazoles are often lipophilic. Improper solubilization leads to micro-precipitation in cell media, causing false toxicity readouts (crystals lysing cells) or false inactivity.

  • Stock Solution: Dissolve neat compounds in 100% DMSO to a concentration of 10–50 mM.

  • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution: Dilute in serum-free media immediately prior to use.

  • Critical Constraint: The final DMSO concentration on cells must be <0.5% (v/v) . Higher concentrations can permeabilize viral envelopes or induce host cytotoxicity, skewing data.

Protocol A: Cytotoxicity Profiling (CC50 Determination)

Before assessing antiviral activity, the 50% Cytotoxic Concentration (CC50) must be established. This ensures that any reduction in viral titer is due to specific antiviral activity, not host cell death.

Method: MTT or MTS Colorimetric Assay.[1][2] Cell Lines: Vero E6 (for RNA viruses), MT-4 (for HIV), or RD cells (for Enteroviruses).

Step-by-Step Procedure
  • Seeding: Seed cells in 96-well plates (e.g.,

    
     cells/well for Vero). Incubate for 24h at 37°C/5% CO₂ to reach 90% confluency.
    
  • Treatment: Remove media. Add 100 µL of serial compound dilutions (e.g., 200 µM down to 0.1 µM) in maintenance media (2% FBS).

  • Controls (Triplicate):

    • Cell Control (CC): Cells + Media + DMSO (matched %).

    • Blank: Media only (no cells).

    • Positive Control:[3][4] Toxicity standard (e.g., Doxorubicin).

  • Incubation: Incubate for 72h (mimicking the antiviral assay duration).

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4h until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Calculation:



Plot log(concentration) vs. % Viability to derive CC50 using non-linear regression.

Protocol B: Antiviral Efficacy (EC50 Determination)

The 50% Effective Concentration (EC50) is determined using a Cytopathic Effect (CPE) Inhibition Assay. This is high-throughput and suitable for lytic viruses (e.g., Enteroviruses, Influenza).

Virus Model: Coxsackievirus B5 or Enterovirus 71 (common targets for BTA derivatives).

Step-by-Step Procedure
  • Seeding: Prepare monolayers as in Protocol A.

  • Infection:

    • Prepare viral inoculum at an MOI (Multiplicity of Infection) of 0.01 to 0.1. Note: Too high an MOI overwhelms the drug; too low yields slow CPE.

    • Infect cells for 1h at 37°C (adsorption phase).

  • Treatment:

    • Remove unbound virus (wash 1x with PBS).

    • Add 100 µL of compound dilutions (same range as Cytotoxicity assay).

  • Incubation: Incubate until the Virus Control (VC) wells show 100% CPE (typically 48–72h).

  • Quantification:

    • Assess cell viability using MTS/MTT (as above) or Crystal Violet staining.

    • Virus Control (VC): Infected, untreated (0% viability expected).

    • Cell Control (CC): Uninfected, untreated (100% viability).

Calculation:



Derive EC50 via sigmoidal dose-response curve fitting.

Protocol C: Mechanism of Action (Time-of-Addition)

If a BTA derivative shows a high Selectivity Index (SI > 10), use a Time-of-Addition (TOA) assay to pinpoint the stage of inhibition (Entry vs. Replication).

Experimental Logic[5]
  • Pre-treatment (-1h): Compound added before virus.[5] Targets host receptors or viral stability (Virucidal).

  • Co-treatment (0h): Compound added during infection.[5] Targets attachment/entry.

  • Post-treatment (+2h, +4h, +6h): Compound added after entry.[5] Targets replication enzymes (e.g., Polymerase, Protease).

TOA T_minus1 T = -1h (Pre-treatment) T_zero T = 0h (Infection/Binding) T_minus1->T_zero Wash Cells T_plus2 T = +2h (Post-Entry/Replication) T_zero->T_plus2 Remove Virus EntryInhib Inhibition Here Indicates: Entry/Attachment Blocker T_zero->EntryInhib RepInhib Inhibition Here Indicates: Replication/Protease Inhibitor T_plus2->RepInhib

Figure 2: Time-of-Addition logic. Benzotriazoles acting on viral entry (common for EV71) will lose efficacy if added at T+2h.

Procedure
  • Infect all wells with virus (MOI 1.0) at T=0.

  • Add Compound (at 5x EC50 concentration) at designated time points: -1h, 0h, 2h, 4h, 6h, 8h post-infection.

  • Harvest supernatants at 24h post-infection.

  • Titrate viral yield via Plaque Assay.[5]

  • Interpret: If titer reduction is observed only at -1h or 0h, the compound blocks entry. If reduction persists at +4h, it targets replication.

Data Presentation & Analysis

Summarize results in a comparative table. The Selectivity Index (SI) is the critical metric for drug development potential.

Compound IDCC50 (µM) [Toxicity]EC50 (µM) [Antiviral]SI (CC50/EC50)MoA Indication
BTA-01 >20012.5>16Entry Inhibitor
BTA-02 45.040.01.1Toxic / Inactive
Ref (Ribavirin) >5008.0>62Replication
  • SI < 10: Likely general toxicity; poor drug candidate.

  • SI > 10: Promising hit.

  • SI > 50: Excellent lead candidate.

References

  • Tonelli, M., et al. (2020). "Antiviral Activity of Benzotriazole Based Derivatives." The Open Medicinal Chemistry Journal.

  • Ibba, R., et al. (2023).[5] "Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives." Pharmaceuticals (Basel).

  • Daelemans, D., et al. (2011). "A time-of-drug addition approach to target identification of antiviral compounds."[6][7][8][9][10] Nature Protocols.

  • Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.

  • National Institutes of Health (NIH). "Cytopathic Effect (CPE) Reduction Assay for SARS-CoV-2." NCBI Bookshelf.

Sources

Troubleshooting & Optimization

Technical Support Center: Photodegradation of Benzotriazole UV Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation pathways of benzotriazole UV stabilizers (BUVSs). This guide is designed to provide expert insights, robust protocols, and practical troubleshooting advice to navigate the complexities of your experiments. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the study of BUVS photodegradation.

Q1: Why is my benzotriazole UV stabilizer not degrading under direct UV irradiation?

This is a common and expected observation. BUVSs are engineered for high photostability.[1][2][3] Their primary function is to absorb UV radiation and dissipate the energy through non-destructive pathways, such as efficient thermal release.[2][3] Consequently, direct photodegradation is often inefficient.[2] Significant degradation is more likely to occur through indirect photodegradation mechanisms.

Q2: What is indirect photodegradation and why is it important for BUVSs?

Indirect photodegradation involves other chemical species in the matrix that absorb light and become reactive, which in turn degrade the BUVS. Key mediators of indirect photodegradation include:

  • Chromophoric Dissolved Organic Matter (CDOM): Found in natural waters, CDOM can absorb sunlight and form excited triplet states (³CDOM*) that can react with BUVSs.[2]

  • Reactive Oxygen Species (ROS): Species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be generated by photosensitizers and are highly effective at degrading BUVSs.[4]

Understanding the role of these species is crucial for environmentally relevant degradation studies.

Q3: My degradation rates are highly variable between experiments. What could be the cause?

Variability in photodegradation rates can often be attributed to subtle changes in experimental conditions. Key factors to control include:

  • pH: The speciation of BUVSs (neutral, cationic, or anionic forms) can be pH-dependent, which can affect their reactivity and degradation rates.[4]

  • Matrix Composition: The presence and concentration of CDOM, metal ions, and other organic compounds can significantly influence indirect photodegradation pathways.[3][4]

  • Light Source: Ensure consistent light intensity and spectral output from your irradiation source.

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

These are likely degradation products. Identification typically involves mass spectrometry (LC-MS/MS or GC-MS). Degradation of BUVSs can involve hydroxylation of the aromatic rings, cleavage of the benzotriazole moiety, and other oxidative transformations.[4]

Q5: My analytical signal is suppressed when analyzing environmental samples. What is happening?

This is likely due to matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of your target analytes in the mass spectrometer source.[5][6] This can lead to an underestimation of the true concentration. Strategies to mitigate matrix effects include:

  • Improved Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.[5]

  • Use of Isotopically Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Analytical Challenges
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column degradation. 2. Mismatched pH between sample solvent and mobile phase. 3. Column overload.1. Flush the column with a strong solvent or replace if necessary. 2. Ensure the sample is dissolved in a solvent similar to the initial mobile phase. 3. Dilute the sample or inject a smaller volume.
Fluctuating Retention Times in HPLC 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[7] 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Low Analyte Recovery During Sample Preparation (SPE) 1. Inappropriate sorbent material for your BUVS. 2. Incomplete elution of the analyte from the SPE cartridge. 3. Breakthrough of the analyte during sample loading.1. Consult literature for appropriate SPE sorbents for your specific BUVSs. 2. Optimize the elution solvent composition and volume. 3. Reduce the sample loading flow rate or the sample volume.
Baseline Noise or Drift in UV Detector 1. Contaminated detector flow cell. 2. Air bubbles in the flow cell. 3. Mobile phase absorbance at the analytical wavelength.1. Flush the flow cell with a strong, non-absorbing solvent.[7] 2. Degas the mobile phase and purge the system.[7] 3. Use HPLC-grade solvents and avoid additives that absorb at your detection wavelength.[7]

Experimental Protocols

Protocol 1: Analysis of BUVSs and their Photodegradation Products by HPLC-MS/MS

This protocol provides a general framework for the analysis of BUVSs in aqueous samples. Optimization will be required for specific compounds and matrices.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by ultrapure water.

    • Load the aqueous sample onto the cartridge at a low flow rate.

    • Wash the cartridge with ultrapure water to remove interfering salts and polar compounds.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the BUVSs with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • HPLC-MS/MS Analysis

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic BUVSs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of parent compounds and expected degradation products.

Protocol 2: Photodegradation Experiment Setup
  • Reactor Setup: Use a photoreactor equipped with a UV lamp that simulates solar radiation or a specific UV wavelength of interest. A merry-go-round reactor is recommended for irradiating multiple samples simultaneously under identical conditions.

  • Sample Preparation: Prepare aqueous solutions of the target BUVS in quartz tubes. The solvent should be chosen based on the experimental goals (e.g., ultrapure water for direct photolysis, or natural water samples for environmentally relevant studies).

  • Irradiation: Place the samples in the photoreactor and irradiate for a defined period. Collect samples at various time points to monitor the degradation kinetics.

  • Analysis: Analyze the collected samples using the HPLC-MS/MS protocol described above to determine the concentration of the parent BUVS and to identify and quantify any degradation products.

Visualizing Photodegradation Pathways

The following diagrams illustrate the conceptual pathways of BUVS photodegradation.

G cluster_0 Direct Photodegradation (Inefficient) BUVS Benzotriazole UV Stabilizer (BUVS) Excited_BUVS Excited State BUVS* BUVS->Excited_BUVS UV Photon (hν) Excited_BUVS->BUVS Heat Dissipation (fast) Products_Direct Degradation Products Excited_BUVS->Products_Direct Degradation (slow)

Caption: Direct photodegradation pathway of BUVSs.

G cluster_1 Indirect Photodegradation (Dominant) Sensitizer Sensitizer (e.g., CDOM) Excited_Sensitizer Excited Sensitizer* Sensitizer->Excited_Sensitizer UV Photon (hν) ROS Reactive Oxygen Species (•OH, ¹O₂) Excited_Sensitizer->ROS Products_Indirect Degradation Products ROS->Products_Indirect Reaction BUVS_Indirect BUVS BUVS_Indirect->Products_Indirect

Caption: Indirect photodegradation pathway of BUVSs.

Quantitative Data Summary

The following table summarizes the photodegradation of selected BUVSs under specific experimental conditions. Note that degradation is often slow and dependent on the presence of photosensitizers.

Compound Conditions Degradation (%) Time (h) Reference
UV-326 Blue LED (450 nm) with Riboflavin (photosensitizer) in air~60%6[8]
UV-327 Blue LED (450 nm) with Riboflavin (photosensitizer) in air~60%6[8]
UV-328 Blue LED (450 nm) with Riboflavin (photosensitizer) in air~60%6[8]
UV-P Fe²⁺/PAA system69%3[4]
UV-328 Not readily biodegradable2-8%672 (28 days)[9]

References

  • (2025). Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Fabric phase sorptive extraction followed by UHPLC-MS/MS for the analysis of benzotriazole UV stabilizers in sewage samples. PubMed. [Link]

  • (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. [Link]

  • GC-MS/MS chromatograms corresponding to a procedural blank (dotted...). ResearchGate. [Link]

  • Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. ResearchGate. [Link]

  • (2021). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. ResearchGate. [Link]

  • (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. PubMed Central. [Link]

  • (2025). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. ResearchGate. [Link]

  • (2022). Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management. MDPI. [Link]

  • (2024). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PubMed Central. [Link]

  • (2022). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light. Digital CSIC. [Link]

  • (2025). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. ResearchGate. [Link]

  • (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. MDPI. [Link]

  • (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. NIH. [Link]

  • ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. accedaCRIS. [Link]

  • (2020). Determination of trace benzotriazoles and benzothiazoles in river water based on large volume injection by gas chromatography-ma. Helmholtz-Zentrum Hereon. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • (2025). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS). California Water Boards. [Link]

  • Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. ResearchGate. [Link]

  • UV Detector Problems. LCGC International. [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]

  • (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. [Link]

  • UV-328 Draft risk profile. GOV.UK. [Link]

  • HPLC Troubleshooting Guide. [No Source Found].
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

Sources

optimizing reaction conditions for N-arylation of aminobenzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the optimization of reaction conditions for the N-arylation of aminobenzotriazoles. It addresses the distinct challenges of exocyclic amine arylation (creating hydrazine linkages) versus chemoselective arylation of amino-substituted scaffolds.

Strategic Overview: The "Two-Front" Challenge

Optimizing N-arylation for aminobenzotriazoles requires a precise definition of your substrate's reactivity profile. Unlike simple anilines, aminobenzotriazoles present two distinct nucleophilic fronts, often within the same molecule. Your choice of catalyst (Pd vs. Cu) dictates the chemoselectivity.

Core Substrate Classes:

  • 1-Aminobenzotriazole (1-ABT): The primary challenge is the exocyclic amino group (

    
    ). This nitrogen is deactivated by the electron-withdrawing triazole ring and possesses hydrazine-like character.
    
    • Risk Factor:[1][2] 1-ABT is a known suicide substrate that generates benzyne upon oxidation.[3][4] Avoid oxidative conditions (e.g., aerobic Chan-Lam) to prevent scaffold decomposition.

  • C-Amino Benzotriazoles (e.g., 5-aminobenzotriazole): The challenge is chemoselectivity . You must discriminate between the highly acidic azole nitrogen (Ring-NH) and the nucleophilic aniline nitrogen (Ar-

    
    ).
    
Module 1: Chemoselectivity & Catalyst Selection

The "Golden Rule" for azole-aniline systems is derived from the distinct acidity and coordination profiles of the two nitrogen types.

The Selectivity Map
  • Targeting the Aniline (

    
    ):  Use Palladium (Pd) .[5][6] Pd(0) undergoes oxidative addition with aryl halides and preferentially coordinates the softer, more nucleophilic aniline nitrogen over the harder, acidic azole nitrogen.
    
  • Targeting the Azole Ring (Ring-NH): Use Copper (Cu) .[2][6][7] Cu(II) species facilitate oxidative coupling (Chan-Lam) or Ullmann-type reactions that favor the more acidic azole nitrogen via deprotonation/coordination mechanisms.

Chemoselectivity Substrate 5-Aminobenzotriazole (Dual Nucleophile) Target Target Site? Substrate->Target Aniline Aniline (-NH2) Nucleophilic Attack Target->Aniline High pKa Azole Azole Ring (-NH) Acidic Deprotonation Target->Azole Low pKa (~8.2) Pd_Path Pd-Catalysis (Buchwald-Hartwig) Aniline->Pd_Path Soft Nucleophile Preference Cu_Path Cu-Catalysis (Chan-Lam / Ullmann) Azole->Cu_Path Hard/Acidic Preference Result1 N-Aryl Aniline (Ring Intact) Pd_Path->Result1 Result2 N-Aryl Benzotriazole (Aniline Intact) Cu_Path->Result2

Figure 1: Decision logic for chemoselective arylation of amino-substituted benzotriazoles.

Module 2: Protocol Optimization (Step-by-Step)
Protocol A: N-Arylation of 1-Aminobenzotriazole (Exocyclic Amine)

Objective: Synthesize N-(arylamino)benzotriazoles (Hydrazine linkage). Critical Constraint: Prevent oxidation of 1-ABT to benzyne.

Recommended System: Pd-Catalyzed Cross-Coupling This pathway avoids the oxidative environment of Cu-catalyzed reactions, preserving the 1-ABT core.

  • Catalyst Precursor:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: BrettPhos or tBuXPhos .

    • Why? The exocyclic amine of 1-ABT is sterically crowded and electronically deactivated. Bulky, electron-rich biaryl phosphines facilitate the reductive elimination step.

  • Base:

    
     (2.0 equiv).
    
    • Why? Weaker bases may fail to deprotonate the intermediate Pd-amine complex; stronger alkoxides (NaOtBu) can cause background decomposition of the benzotriazole.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Temperature: 80–100 °C.

Step-by-Step Workflow:

  • Charge a reaction vial with 1-ABT (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (0.02 equiv), BrettPhos (0.04 equiv), and 
    
    
    
    (2.0 equiv).
  • Evacuate and backfill with Argon (x3). Strict inert atmosphere is vital.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 100 °C for 12–16 hours.

  • Filter through Celite to remove Pd black (benzotriazoles bind Pd strongly; thorough washing with EtOAc is required).

Protocol B: Chemoselective Arylation of 5-Aminobenzotriazole

Objective: Arylate the Aniline Nitrogen exclusively.

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Xantphos (5 mol%).

    • Why? Xantphos has a wide bite angle that favors reductive elimination from the aniline nitrogen and suppresses coordination to the proximal azole nitrogens.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (non-polar solvents discourage azole ionization).

Module 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningBenzotriazoles are excellent ligands. Increase catalyst loading to 5 mol% or switch to a precatalyst (e.g., BrettPhos Pd G3 ) to ensure active species generation.
Decomposition of 1-ABT Oxidation to BenzyneSTOP using Cu/Air (Chan-Lam) conditions. Switch to Pd/Argon. Ensure solvents are degassed.
Regioselectivity Loss (Mixture of products)Solvent PolarityIn 5-ABT arylation: Polar solvents (DMF/DMSO) promote azole ionization and ring arylation. Switch to Toluene or Dioxane to favor the neutral aniline.
Protodehalogenation (Aryl halide reduction)Hydride Source1-ABT can act as a reductant under high stress. Lower temperature to 80 °C and ensure anhydrous conditions (avoid alcohols if possible).
Poor Mass Balance Product AdsorptionBenzotriazoles stick to silica. Add 1% Triethylamine to your eluent during flash chromatography.
FAQ: Frequently Asked Questions

Q1: Can I use Chan-Lam coupling (Cu(OAc)2/Boronic Acid) for 1-aminobenzotriazole? A: Proceed with extreme caution. While Chan-Lam is standard for N-arylation, 1-aminobenzotriazole is chemically programmed to fragment into benzyne and nitrogen gas upon oxidation (a mechanism used in P450 inhibition). The oxidative conditions of Chan-Lam (


 or Cu(II) turnover) often trigger this decomposition, leading to low yields and complex mixtures.

Q2: Why is the yield low even with BrettPhos? A: Check your aryl halide. If you are using an aryl iodide, the liberated iodide ion can bridge Pd centers, forming inactive dimers, especially in the presence of the benzotriazole ring which also bridges metals. Switch to Aryl Bromides or Aryl Triflates , or add a silver salt scavenger (e.g., AgOTf) if strictly necessary (though this is expensive and risky).

Q3: How do I remove residual Palladium from the product? A: Benzotriazoles are notorious Pd scavengers. Standard Celite filtration is insufficient. Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or sodium diethyldithiocarbamate.

Q4: Is it possible to protect the ring nitrogen to force reaction at the exocyclic amine? A: Yes, but it is often unnecessary if you use the Pd-catalysis method. If you must, a Trityl (Trt) or Boc group on the ring nitrogen can sterically block the azole sites. However, migration of these groups is possible under thermal conditions.

References
  • Mechanism of 1-ABT Oxidation: 1-Aminobenzotriazole (1-ABT) is a mechanism-based inactivator of cytochrome P450, oxidizing to benzyne.[3]

    • Source:

  • Chemoselectivity Rules (Pd vs Cu): Orthogonal sets of Pd- and Cu-catalyzed N-arylations for aminobenzimidazoles (analogous to aminobenzotriazoles).

    • Source:

  • General Buchwald-Hartwig Conditions: Optimization of ligands (BrettPhos)

    • Source:

  • Chan-Lam Scope & Limitations: Copper-catalyzed coupling of arylboronic acids with N-nucleophiles.

    • Source:

Sources

Technical Support Center: Benzotriazole Synthesis & Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BTA-OX-404 Subject: Prevention of Amine Oxidation & Polymerization During Benzotriazole Synthesis Escalation Level: Tier 2 (Senior Application Scientist)

Executive Summary

You are encountering a common failure mode in the synthesis of benzotriazole (BTA) from o-phenylenediamine (OPD). While the transformation requires the conversion of an amine to a diazonium species (a controlled oxidation), the electron-rich nature of the OPD ring makes it highly susceptible to uncontrolled oxidation , leading to the formation of quinone imines, azo-polymers, and "black tar" impurities.

This guide provides a self-validating workflow to isolate the desired diazotization pathway while suppressing parasitic oxidation.

Module 1: The Reaction Landscape & Failure Modes

To prevent oxidation, you must visualize the competition between the Cyclization Pathway (Desired) and the Polymerization Pathway (Undesired).

Mechanistic Pathway Diagram

BTA_Synthesis_Pathways OPD o-Phenylenediamine (Starting Material) Diazo Mono-Diazonium Intermediate OPD->Diazo Controlled Diazotization (T < 5°C, Acidic pH) Oxidation Quinone Imines / Azo Polymers (Black Tar) OPD->Oxidation Uncontrolled Oxidation (Air, Excess Oxidant, pH > 4) HNO2 Nitrous Acid (NaNO2 + AcOH) BTA Benzotriazole (Target Product) Diazo->BTA Intramolecular Cyclization Diazo->Oxidation Thermal Decomp (T > 10°C)

Figure 1: The kinetic competition between successful cyclization (Green path) and oxidative failure (Red path).

Module 2: Pre-Reaction Defense (Reagent Purity)

The Problem: Commercial OPD is often already partially oxidized (brown/purple) before you even start. Using compromised starting material accelerates side reactions.

Protocol A: Reductive Purification of OPD

Use this protocol if your starting material is not pure white/pale yellow.

Principle: We use Sodium Dithionite (Hydrosulfite) as a specific reducing agent to scavenge colored quinone impurities without reducing the amine groups.

  • Dissolution: Dissolve crude OPD in hot water (approx. 4 mL/g) containing Sodium Dithionite (1-2% w/w relative to OPD) .

  • Adsorption: Add activated charcoal (5% w/w) and stir at 80°C for 15 minutes.

  • Filtration: Filter hot through a pre-warmed Buchner funnel to remove charcoal.

  • Crystallization: Cool the filtrate rapidly in an ice-salt bath.

  • Stabilization: Wash crystals with ice-cold water containing a trace of sodium dithionite. Dry in a vacuum desiccator.[1][2]

Validation Check: The purified OPD must be white to pale yellow. If it turns purple within minutes of air exposure, your drying environment is too humid or oxygen-rich.

Module 3: Reaction Control (The Diazotization Step)

The Problem: The diazotization step is exothermic. If the temperature rises, the diazonium intermediate decomposes into phenols or couples with unreacted amine to form azo dyes.

Protocol B: Controlled Diazotization
ParameterSpecificationScientific Rationale
Temperature < 5°C (Strict)Diazonium salts are thermally unstable. Above 5°C, they decompose or couple intermolecularly.
Acid Source Glacial Acetic AcidProvides buffering. Strong mineral acids (HCl) can lead to chlorinated byproducts if not carefully controlled.
Oxidant Addition Sub-surface, DropwisePrevents local high concentrations of HNO₂, which causes over-oxidation.
End-Point Starch-Iodide + Ensures complete conversion of amine, preventing coupling between diazonium and free amine.

Step-by-Step Workflow:

  • Acidification: Dissolve 0.1 mol OPD in a mixture of glacial acetic acid (0.2 mol) and water. Cool to 0–5°C in an ice-salt bath.

    • Why? Protonation of the amine protects the ring from electrophilic attack until the nitrite is added.

  • Nitrite Addition: Dissolve

    
     (0.11 mol, 10% excess) in minimal water. Add this solution dropwise  to the amine mixture.
    
    • Critical: Keep the thermometer in the liquid. If T > 5°C, stop addition immediately.

  • The "Black Tar" Prevention Step:

    • After addition, stir for 15 mins at 5°C.

    • Self-Validating Test: Dip a starch-iodide paper into the mix. It must turn blue immediately (indicating slight excess nitrous acid).

    • Logic: If the paper does not turn blue, you have unreacted amine left. Unreacted amine + Diazonium salt = Azo Dye (Red/Black impurity). Add more nitrite until the test is positive.

  • Cyclization: Allow the mixture to warm to room temperature naturally. The internal heat of reaction will drive the cyclization to BTA.

Module 4: Troubleshooting & FAQs

Ticket #1: "My product precipitated as a dark oil, not crystals."

Diagnosis: This is "oiling out," usually caused by impurities (azo polymers) lowering the melting point, or the reaction temperature getting too high. Resolution:

  • Re-heat the mixture to 80°C until the oil dissolves.

  • Add Sodium Dithionite (1 g) and activated charcoal.

  • Filter hot and cool slowly with vigorous stirring. The dithionite reduces the colored impurities, allowing the BTA to crystallize.

Ticket #2: "The reaction turned black immediately upon adding nitrite."

Diagnosis: Gross over-oxidation or insufficient acid. Root Cause: If the pH is not low enough, the amine is not protonated. Free amine is highly susceptible to oxidation by nitrous acid. Resolution: Ensure you are using the correct molar ratio of Acetic Acid (at least 2:1 ratio to amine). Verify your cooling bath is actually < 0°C before starting.

Ticket #3: "Can I use a 'Green' oxidant instead of Nitrite?"

Answer: While enzymatic methods (e.g., laccase) exist in literature, they are often low-yielding for bulk synthesis. Recommended Alternative: Use Polymer-Supported Nitrite reagents. These allow for cleaner reactions as the oxidant is immobilized, preventing local excesses, and can be filtered out, simplifying the workup and reducing oxidative stress on the product.

References

  • Organic Syntheses , Coll.[2] Vol. 3, p. 106 (1955); Vol. 20, p. 16 (1940). Benzotriazole Synthesis Standard Protocol.

  • BenchChem Technical Support . Purification of o-Phenylenediamine (OPD) Synthesis.

  • Journal of Chemical Education. Microscale Synthesis of Benzotriazole. (Standard educational reference for stoichiometry control).
  • World Journal of Pharmaceutical Research . Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[3][4][5] (Discusses side reactions and derivatives). [3]

Sources

Technical Support Center: Characterization of Impurities in 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the characterization of impurities in 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (API). This document provides a comprehensive framework for identifying, quantifying, and characterizing potential impurities associated with this active pharmaceutical ingredient. As control of impurities is a critical aspect of drug development, this guide is structured to address common challenges through a practical, question-and-answer format, supplemented with detailed experimental protocols and troubleshooting advice.

The strategies outlined herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely process-related impurities in my sample of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine?

Answer: Understanding the synthetic route is paramount to predicting potential impurities. A plausible and common pathway for synthesizing N-aryl benzotriazoles involves the oxidative cyclization of a triazene intermediate, followed by the reduction of a nitro group.[6][7] This process can introduce several types of impurities.

Based on this likely synthesis, the following impurities should be considered:

  • Starting Materials & Intermediates: The most common impurities are often unreacted starting materials or stable intermediates.

  • By-products from Side Reactions: Incomplete reactions or competing reaction pathways can generate structurally similar by-products.

  • Degradation Products: The final API may degrade under certain storage or process conditions (e.g., light, heat, acid/base).

The diagram below illustrates a potential synthetic pathway and highlights the origin of likely impurities.

Synthesis_and_Impurity_Formation Figure 1. Plausible Synthetic Route and Origin of Impurities SM1 4-Methyl-2-nitroaniline Triazene Triazene Intermediate SM1->Triazene Coupling Impurity_E Impurity E (Unreacted SM1) SM1->Impurity_E Carry-over SM2 4-Ethoxyaniline Diazonium 4-Ethoxyphenyl- diazonium Salt SM2->Diazonium NaNO2, HCl Impurity_F Impurity F (Unreacted SM2) SM2->Impurity_F Carry-over Diazonium->Triazene Coupling Nitro_API Impurity A 2-(4-Ethoxyphenyl)-6-methyl- 5-nitro-2H-benzotriazole Triazene->Nitro_API Oxidative Cyclization (e.g., Cu(II)) API Final API 2-(4-Ethoxyphenyl)-6-methyl- 2H-benzotriazol-5-ylamine Nitro_API->API Reduction (e.g., SnCl2/HCl) Impurity_D Impurity D (Reductive Dimer) Nitro_API->Impurity_D Side Reaction (Incomplete Reduction) Impurity_C Impurity C (De-ethylated) 2-(4-Hydroxyphenyl)-... API->Impurity_C Degradation

Caption: Plausible synthetic route and potential impurity formation points.

Table 1: Summary of Potential Process-Related Impurities

Impurity IDNameLikely Origin
A 2-(4-Ethoxyphenyl)-6-methyl-5-nitro-2H-benzotriazoleUnreacted intermediate from incomplete nitro group reduction.
B Positional Isomers (e.g., 4-methyl or 7-methyl)Use of impure starting materials or non-selective cyclization.
C 2-(4-Hydroxyphenyl)-6-methyl-2H-benzotriazol-5-ylamineDe-ethylation of the ethoxy group under harsh acidic or thermal conditions.
D Azo/Azoxy DimersBy-products formed during the catalytic reduction of the nitro intermediate.[8][9]
E 4-Methyl-2-nitroanilineUnreacted starting material from the cyclization step.
F 4-EthoxyanilineUnreacted starting material from the diazotization step.
Q2: I've detected an unknown peak in my HPLC chromatogram. What is the most effective workflow to identify it?

Answer: A systematic approach is crucial when an unknown peak appears. The primary goal is to gather structural and molecular weight information efficiently. The recommended workflow combines High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.

The workflow is as follows:

  • Preliminary Assessment (HPLC-UV): Determine the retention time (RT) and the area percent of the unknown peak relative to the main API peak. This helps in prioritizing which impurities to investigate based on regulatory thresholds.[4]

  • Molecular Weight Determination (LC-MS): The most critical first step is to obtain the molecular weight of the impurity.[10][11][12][13] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, allowing you to quickly check against the masses of the predicted impurities in Table 1.

  • Structure Fragmentation (LC-MS/MS): If the molecular weight matches a predicted impurity, tandem MS (MS/MS) can be used to fragment the molecule.[11] The fragmentation pattern provides structural clues that can help confirm the proposed structure by comparing it to the fragmentation of the API.

  • Definitive Structure Elucidation (Isolation & NMR): If the impurity is novel or its structure cannot be confirmed by MS, it must be isolated for NMR analysis.[14] Preparative HPLC is the standard technique for isolating impurities in milligram quantities.[15][16] Subsequent 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide unambiguous structural confirmation.[17][18][19][20][21]

Impurity_ID_Workflow Figure 2. Troubleshooting Workflow for Unknown Peak Identification Start Unknown Peak Detected in HPLC LCMS Perform LC-MS Analysis Start->LCMS CheckMass Does Mass Match Predicted Impurity? LCMS->CheckMass LCMSMS Confirm with LC-MS/MS Fragmentation CheckMass->LCMSMS Yes CheckThreshold Is Impurity Above Identification Threshold? (e.g., >0.10% per ICH Q3A) CheckMass->CheckThreshold No Identified Structure Identified LCMSMS->Identified PrepHPLC Isolate Impurity via Preparative HPLC NMR Structure Elucidation by NMR Spectroscopy PrepHPLC->NMR NMR->Identified Report Report as Unidentified Impurity (Control by RT and Response) CheckThreshold->PrepHPLC Yes CheckThreshold->Report No

Caption: A decision tree for the systematic identification of unknown impurities.

Q3: How do I develop a robust, stability-indicating HPLC method for this compound and its impurities?

Answer: A good HPLC method should be able to separate the API from all known and potential impurities and degradation products.[22][23][24][25] Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose.

The key to method development is a systematic screening of parameters:

  • Column Chemistry: Start with a C18 column as it is versatile. However, if co-elution is an issue, screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Mobile Phase pH: The API has a primary amine, which is basic. The pH of the mobile phase will significantly affect its retention and peak shape. Screen a range of pH values (e.g., pH 3, pH 7, pH 9) to find the optimal selectivity between the API and its impurities.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities. It is recommended to screen both.

  • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% organic over 20 minutes) to elute all compounds. Then, optimize the gradient slope around the elution time of your key impurities to maximize resolution.

Experimental Protocol: HPLC Method Development

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.

    • Columns:

      • Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

      • Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Initial Screening Protocol:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm and 280 nm (or monitor full spectrum with PDA).

    • Gradient Program (Scouting):

      Time (min) %B
      0.0 5
      20.0 95
      22.0 95
      22.1 5

      | 25.0 | 5 |

  • Evaluation and Optimization:

    • Run the scouting gradient on both the C18 and Phenyl-Hexyl columns.

    • Identify the column and pH that provides the best overall separation of the impurity profile.

    • If critical pairs are still co-eluting, adjust the gradient slope or duration to increase resolution in that specific region. For example, if impurities elute between 10 and 12 minutes, flatten the gradient in that window (e.g., increase %B by only 1% per minute).

Q4: I need to isolate an impurity for NMR. What is the general protocol for preparative HPLC?

Answer: Preparative HPLC is used to isolate sufficient quantities (typically >1 mg) of an impurity for structural analysis.[14][16] The process involves scaling up your analytical HPLC method.

Experimental Protocol: Impurity Isolation by Preparative HPLC

  • Method Transfer and Scaling:

    • Transfer your optimized analytical method to a preparative HPLC system.

    • Use a column with the same stationary phase but a larger diameter (e.g., 19 mm or 30 mm ID).

    • Scale the flow rate and injection volume geometrically based on the column cross-sectional area.

      • Formula for scaling flow rate:F_prep = F_anal * (d_prep² / d_anal²) where F is flow rate and d is column diameter.

  • Loading Study:

    • Before running the bulk sample, perform a loading study to determine the maximum amount of sample you can inject without losing resolution between the target impurity and adjacent peaks.

    • Inject increasing amounts of your sample until the target peak starts to merge with its neighbors.

  • Purification Run and Fraction Collection:

    • Dissolve a larger quantity of your material in a suitable solvent. The concentration should be as high as possible without causing precipitation.

    • Perform repeated injections at the optimized loading volume.

    • Collect the fractions corresponding to your target impurity peak using a fraction collector, triggered by UV signal or time.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure impurity.

    • Remove the HPLC mobile phase solvents, typically using a rotary evaporator or lyophilizer.

    • Confirm the purity of the isolated material using your analytical HPLC method.

    • Dry the isolated solid under high vacuum to remove residual solvents before submitting for NMR analysis.

References

  • Somesh S, Prasad V, Madhuri K, et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105. [Link]

  • Wang ZX, Shi WM, Bi HY, et al. Synthesis of N-(2-Hydroxyaryl)benzotriazoles via Metal-Free O-Arylation and N-O Bond Cleavage. The Journal of Organic Chemistry. 2016;81(17):7994-8001. [Link]

  • Zheng J, Lu L, Chen Y, et al. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. 2024;14(1):1-18. [Link]

  • Jain D, Basniwal PK. IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research. 2020;11(11):5326-5340. [Link]

  • Pawar SS, et al. Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research. 2010;2(1):80-85. [Link]

  • Chen J, et al. Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. Molecules. 2020;25(18):4248. [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • Vanhoenacker G, et al. Method Development for Drug Impurity Profiling: Part 1. LCGC International. 2009;22(5). [Link]

  • Ghugare PS, Kumar S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. 2024. [Link]

  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. 2024. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Organic Reactions. Nitro Reduction - Common Conditions. [Link]

  • SciSpace. Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes. [Link]

  • ResearchGate. One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. [Link]

  • ICH. Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. 2024. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Niessen WMA. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. 1999;53(7):338-343. [Link]

  • Bakulev VA, et al. A conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides. Organic & Biomolecular Chemistry. 2019;17(16):4010-4014. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • SynThink. Challenges in HPLC Method Development for Impurity Identification. [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Ashenhurst J. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. 2018. [Link]

  • Organic Chemistry Portal. Synthesis of Benzotriazoles from Benzynes and Azides. [Link]

  • Liu R, et al. Preparative Isolation and Purification of Chemical Constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. Journal of Chromatographic Science. 2012;50(7):584-590. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Srilatha K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. 2016;9(4):2939-2943. [Link]

  • Di Micco S, et al. Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. 2019;162:465-497. [Link]

  • Molinski TF. Microscale Methodology for Structure Elucidation of Natural Products. Planta Medica. 2010;76(11):1157-1166. [Link]

  • European Medicines Agency. ICH topic Q 3 A (R2) - Impurities in new drug substances. 2006. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. 2024. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Pharmacam Insights. Impurities in new drug substance| ICH Q3A(R2). YouTube. 2021. [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. 2023. [Link]

Sources

Technical Support Center: Managing Solvent Effects in Spectroscopic Analysis of Benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Spectroscopic Optimization & Solvent Selection for Benzotriazole Scaffolds[1]

Executive Summary

Welcome to the technical support hub for benzotriazole analysis. As researchers in drug development and materials science well know, the benzotriazole moiety is not merely a static scaffold; it is a dynamic system subject to tautomeric equilibrium (


- vs. 

- forms). This equilibrium is highly sensitive to the immediate solvation environment, leading to significant spectral deviations in UV-Vis, NMR, and Fluorescence spectroscopy.

This guide moves beyond basic solubility tables. We address the causality of spectral anomalies—principally solvatochromism and proton exchange—and provide self-validating protocols to ensure your data represents the molecule, not the solvent interaction.

Module 1: UV-Vis Spectroscopy Troubleshooting

Core Issue: Inconsistent


 values and peak broadening across different solvent systems.
The Mechanism: Tautomeric Solvatochromism

Benzotriazoles exist in a tautomeric equilibrium between the benzenoid (


-) and quinonoid (

-) forms.
  • Polar/Protic Solvents (e.g., Methanol, Water): Stabilize the more polar

    
    - tautomer via hydrogen bonding to the N3 atom.
    
  • Non-Polar Solvents (e.g., Toluene, Hexane): Shift the equilibrium toward the less polar

    
    - form (or a mixture), often resulting in a bathochromic (red) shift or band splitting.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action

shifts >5 nm between runs
Solvent polarity mismatch or pH fluctuation affecting tautomer ratio.[1]Standardize solvent grade. For aqueous mixtures, buffer to pH < 3 or > 9 to lock the protonation state [1].
Loss of fine structure (Vibronic smoothing) Strong solute-solvent H-bonding (e.g., in Ethanol).[1]Switch to a non-interacting solvent like Acetonitrile (MeCN) or Cyclohexane to observe vibronic transitions.[1]
Baseline noise < 220 nm Solvent UV cutoff interference.[1]Avoid Acetone or Ethyl Acetate.[1] Use HPLC-grade Acetonitrile (Cutoff ~190 nm) or Methanol (Cutoff ~205 nm).[1]
Strategic Diagram: Tautomeric Equilibrium

Tautomerism H1 1H-Benzotriazole (Polar, Benzenoid) H2 2H-Benzotriazole (Less Polar, Quinonoid) H1->H2 Equilibrium Shift Solvent_Polar Polar/Protic Solvent (MeOH, DMSO) Stabilizes N-H...O bonds Solvent_Polar->H1 Stabilizes Solvent_NonPolar Non-Polar Solvent (Toluene, CHCl3) Favors Internal Stability Solvent_NonPolar->H2 Favors

Figure 1: Solvent influence on the 1H vs. 2H tautomeric equilibrium. Polar solvents lock the 1H form, while non-polar environments allow significant population of the 2H form.

Module 2: NMR Spectroscopy Troubleshooting

Core Issue: Disappearance of the NH proton signal or unexpected chemical shift migration.

The Mechanism: Exchange & H-Bonding

The NH proton in benzotriazoles is labile. In protic solvents (e.g., Methanol-


), this proton exchanges rapidly with the solvent deuterium, causing the signal to vanish. In aprotic polar solvents (e.g., DMSO-

), the solvent acts as a hydrogen bond acceptor, "freezing" the NH proton and deshielding it significantly (downfield shift).
Troubleshooting Guide

Q: My NH peak is missing in CDCl


. Where is it? 
A:  In CDCl

, the NH proton is often broad due to intermediate exchange rates or intermolecular H-bonding (dimerization).[1]
  • Protocol: Switch to DMSO-

    
     . The sulfoxide oxygen strongly H-bonds to the NH, sharpening the peak and shifting it to 
    
    
    
    ppm [2].

Q: I see peak doubling in the aromatic region. A: This indicates "slow exchange" on the NMR timescale, meaning both tautomers are distinct.

  • Protocol: Perform a Variable Temperature (VT) experiment. Heating the sample (e.g., to 50°C in DMSO-

    
    ) usually coalesces the peaks by increasing the exchange rate, yielding a time-averaged spectrum.
    

Module 3: Fluorescence & Photophysics

Core Issue: Unexpected quenching or Stokes shift variations.

The Mechanism: ESIPT & Non-Radiative Decay

Benzotriazole derivatives (especially UV stabilizers) often undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This mechanism dissipates energy non-radiatively, which is desirable for UV protection but disastrous for fluorescence yield.[1]

  • Polar Solvents: Can disrupt the intramolecular H-bond required for ESIPT, potentially turning on fluorescence or shifting emission blue.[1]

  • Non-Polar Solvents: Promote the intramolecular H-bond, favoring ESIPT and quenching fluorescence [3].

Optimization Protocol

If your goal is quantification via fluorescence :

  • Avoid protic solvents that bridge the proton transfer site.[1]

  • Use Acetonitrile or THF for stable emission baselines.[1]

  • Critical Check: Verify quantum yield (

    
    ) in the chosen solvent; it can vary by an order of magnitude between Toluene and Ethanol.[1]
    

Module 4: Validated Solvent Selection Workflow

Follow this logic gate to select the correct solvent for your analytical goal.

SolventWorkflow Start Start: Define Analytical Goal Goal Goal? Start->Goal UV UV-Vis Quantification Goal->UV Quant/Purity NMR Structural Elucidation (NMR) Goal->NMR Structure CutoffCheck Check UV Cutoff UV->CutoffCheck PolarityCheck Need Vibronic Detail? CutoffCheck->PolarityCheck >210nm MeCN Select Acetonitrile (Low Cutoff, Non-interacting) PolarityCheck->MeCN Yes MeOH Select Methanol (Good Solubility, H-bonding) PolarityCheck->MeOH No ProtonCheck Need to see NH Proton? NMR->ProtonCheck DMSO Select DMSO-d6 (Locks NH, Sharp Peaks) ProtonCheck->DMSO Yes (Critical) CDCl3 Select CDCl3 (Standard, but NH broad) ProtonCheck->CDCl3 No (Backbone only)

Figure 2: Decision matrix for solvent selection based on analytical requirements.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone for UV-Vis analysis of benzotriazoles? A: Not recommended. Acetone has a high UV cutoff (~330 nm), which will mask the primary


 transitions of the benzotriazole ring (typically 250–300 nm). Use Acetonitrile instead.[1]

Q2: Why does my benzotriazole sample precipitate in water over time? A: Benzotriazole is only sparingly soluble in water (~20 g/L) and its solubility is pH-dependent.[1] It is amphoteric (pKa ~8.4 for deprotonation, pKa < 0 for protonation) [4].[1] Ensure your aqueous buffer maintains the species in a soluble ionic form if high concentrations are required, or add a co-solvent like Methanol (up to 20%).

Q3: How do I report the chemical shift if it changes with concentration? A: Benzotriazoles can self-associate (dimerize) at high concentrations in non-polar solvents, shifting signals.[1] Protocol: Perform a "dilution titration" (measure at 1mM, 5mM, 10mM). If shifts occur, report the value at infinite dilution ($ \delta_{\infty}


\delta

_3$").

References

  • Solvent Effects on Tautomerism: Comparison of solvent-dependent tautomeric equilibria in N-heterocycles. Source:

  • NMR Solvent Selection: 1H, 13C, and 15N NMR spectroscopy and tautomerism of benzotriazoles. Source: [1]

  • Fluorescence & ESIPT: Synthesis and photophysical properties of benzotriazole-based dyes. Source: [1]

  • Physical Properties & Solubility: Benzotriazole: Solubility and pKa data. Source: [1]

Sources

Technical Support Center: Catalyst Selection for Aminobenzotriazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ABT-CC-001 Subject: Optimization of Pd-Catalyzed Amination with Aminobenzotriazole Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Group

Initial Diagnostic & Scope Clarification

Before proceeding, we must distinguish the substrate class, as "aminobenzotriazole" refers to two distinct chemical entities with vastly different reactivities.

  • Case A: Amino-substituted Benzotriazoles (e.g., 5-aminobenzotriazole). The amine is attached to the benzene ring. You are likely performing a Buchwald-Hartwig amination to build a drug scaffold.[1] (Primary Focus of this Guide) .

  • Case B: 1-Aminobenzotriazole (1-ABT). The amine is attached to the triazole nitrogen. This is typically a benzyne precursor (via oxidation) or a P450 inhibitor. If you are attempting to cross-couple this amine directly, be aware the N-N bond is labile.

The "Triazole Trap" (Root Cause of Failure): The core challenge in coupling benzotriazoles is catalyst poisoning . The pyridine-like nitrogen (


 or 

) in the triazole ring is a potent

-donor that binds Palladium (Pd), forming stable, unreactive complexes (rest states) that arrest the catalytic cycle. Furthermore, the electron-withdrawing nature of the benzotriazole ring renders the exocyclic amine less nucleophilic.
Catalyst Selection Logic (Module 1)

To overcome poisoning and low nucleophilicity, your catalyst system must meet three criteria:

  • High Steric Bulk: To prevent the catalyst from coordinating to the triazole ring nitrogens.

  • High Electron Density: To facilitate oxidative addition and boost the nucleophilicity of the amine-bound Pd complex.

  • Rapid Activation: Use of precatalysts to bypass the induction period and avoid Pd-black formation.

The Selection Matrix

CatalystSelection Figure 1: Decision Matrix for Ligand & Base Selection Start Substrate Analysis Type Amine Type? Start->Type Prim Primary Amine (-NH2 on Ring) Type->Prim Primary Sec Secondary Amine (-NHR on Ring) Type->Sec Secondary Prot Benzotriazole N-H Protected? Prim->Prot Sec->Prot Rec3 Rec: RuPhos Pd G4 Base: LHMDS Sec->Rec3 Steric Hindrance Rec4 Rec: XPhos Pd G4 Base: K2CO3 (Weak Base) Sec->Rec4 General Rec1 Rec: BrettPhos Pd G4 Base: LHMDS or NaOtBu Prot->Rec1 Yes (Boc/SEM) Rec2 Rec: tBuBrettPhos Pd G4 Base: K3PO4 or NaOtBu Prot->Rec2 No (Free NH)

Caption: Flowchart guiding ligand and base selection based on amine substitution and protecting group status.

Recommended Systems
ComponentRecommendationTechnical Rationale
Ligand BrettPhos or tBuBrettPhos These bulky biaryl phosphines create a "protective shell" around Pd, preventing the triazole nitrogen from binding (

-coordination) while allowing the amine to enter.
Precatalyst Pd G4 Precatalysts Avoid

or

. Benzotriazoles can intercept Pd(II) salts before the ligand binds. G4 precatalysts (methyl-palladacycles) ensure 1:1 L:Pd ratio and immediate activation.
Base LHMDS or NaOtBu The aniline-like amine on a benzotriazole is electron-deficient (

~25-28 in DMSO). Weak bases like carbonate often fail to deprotonate the Pd-amine complex.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (t-AmylOH) can assist in proton transfer during the transmetallation/deprotonation step.
Experimental Protocol (Module 2)

Standard Operating Procedure: C-N Coupling of 5-Aminobenzotriazole

Context: This protocol assumes an unprotected benzotriazole ring (challenging). If yield is low, protect the ring nitrogen (N1) with a SEM or Boc group first.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 5-Aminobenzotriazole (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (2.5 equiv) - Excess base is crucial if the triazole NH is free.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Workflow:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, Aminobenzotriazole, and Base. If the aryl halide is liquid, add it later.

  • Catalyst Addition: Add tBuBrettPhos Pd G4 inside a glovebox or under a strong Argon counterflow. Do not use syringe stock solutions of the catalyst if possible; solid addition is more stable.

  • Solvent & Purge: Add anhydrous dioxane. Sparge with Argon for 5 minutes.

  • Thermal Activation: Seal the vial and heat to 80–100°C .

    • Note: Benzotriazoles often require higher temperatures than standard anilines to overcome the electronic deactivation.

  • Monitoring: Monitor by LCMS. Look for the "Pd-Ar-Triazole" resting state (often a mass corresponding to [M+Pd+L]+). If seen, increase temp to 110°C.

Troubleshooting & FAQs (Module 3)
Q1: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition or irreversible poisoning . The product (an amino-benzotriazole) might be a better ligand than your starting material.

  • Fix: Switch to tBuBrettPhos (bulkier than BrettPhos). The extra steric bulk prevents the product's triazole ring from binding to the Pd center. Alternatively, protect the N1-position of the benzotriazole with a bulky group (e.g., Trityl or SEM) before coupling.

Q2: I see significant dehalogenation (reduction) of my aryl halide.

A: This indicates that the oxidative addition occurred, but the amine failed to bind/react, leaving the Pd-Ar species to undergo


-hydride elimination or protodemetallation.
  • Fix: Your amine is not nucleophilic enough.

    • Switch to a stronger base (LHMDS ).

    • Increase the concentration (run at 0.5 M or 1.0 M) to force the amine into the coordination sphere.

Q3: Can I use Cu-catalysis (Ullmann) instead?

A: Generally, no . Benzotriazoles are excellent ligands for Copper (forming insoluble Cu-benzotriazole polymers). This usually shuts down Ullmann couplings completely unless you use specific soluble organic bases and very high temperatures (140°C+), which often degrades the drug scaffold.

Q4: How do I remove the Palladium after the reaction? The benzotriazole product holds onto it.

A: A common issue. The product acts as a ligand.[1][2][3]

  • Fix: Treat the crude reaction mixture with 3-mercaptopropyl functionalized silica gel (metal scavenger) at 60°C for 2 hours. The thiol has a higher affinity for Pd than the benzotriazole. Alternatively, wash with aqueous solution of sodium diethyldithiocarbamate .

Mechanistic Visualization

Understanding the competition between the productive cycle and the poisoning pathway is vital for troubleshooting.

Mechanism Figure 2: Competition between Productive Coupling and Catalyst Poisoning Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Poison Catalyst Poisoning (Pd binds Triazole N2/N3) OxAdd->Poison Low Steric Bulk Ligand AmineBind Amine Coordination (Sterically Demanding) OxAdd->AmineBind Bulky Ligand (BrettPhos) Dead Inactive Complex (Cycle Arrested) Poison->Dead Deprot Deprotonation (Base Required) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Pathway showing how bulky ligands favor amine coordination over triazole nitrogen binding (poisoning).

References
  • Buchwald, S. L., et al. "Ligand Promoted Palladium-Catalyzed C-N Bond Formation." Chemical Reviews, 2006.[4] (Foundational text on ligand selection).

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008. (Rationale for using G4 precatalysts).

  • Verma, A. K., et al. "Benzotriazole: An overview on its versatile biological behavior and synthetic utility." European Journal of Medicinal Chemistry, 2016. (Discusses the N-coordination properties of benzotriazoles).

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." (General mechanism and ligand tables).

Disclaimer: This guide is intended for use by trained chemical professionals. Always verify safety data sheets (SDS) for aminobenzotriazoles, as some derivatives (especially 1-aminobenzotriazole) have specific toxicity profiles regarding cytochrome P450 inhibition.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of Aminobenzotriazole Derivatives for CYP Inactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminobenzotriazole (1-ABT) serves as the "gold standard" for non-specific, mechanism-based inactivation (MBI) of cytochrome P450 enzymes.[1] Unlike reversible inhibitors, 1-ABT functions as a suicide substrate, generating a reactive benzyne intermediate that covalently modifies the heme prosthetic group. This guide analyzes the structure-activity relationship (SAR) of ABT derivatives, compares their efficacy against traditional alternatives like SKF-525A (Proadifen), and provides a validated protocol for determining


 parameters.

Key Takeaway: While N-substituted derivatives of 1-ABT offer potential for isoform selectivity, the unmodified parent compound (1-ABT) remains the superior choice for "chemical knockout" studies due to its minimal steric hindrance and high potency across diverse CYP families (CYP1A, 2C, 3A).

Part 1: The Mechanistic Baseline & SAR Analysis

To understand the utility of ABT derivatives, one must first grasp the "Benzyne Trigger." The efficacy of 1-ABT hinges on the specific oxidation of its exocyclic amino group.

The Mechanism of Suicide Inhibition

1-ABT is not an inhibitor in its native state; it is a substrate. The CYP enzyme attempts to oxidize the exocyclic nitrogen. This process results in the formation of a reactive nitrene or diazonium species, which subsequently fragments to release two nitrogen molecules (


). The remaining carbon skeleton collapses into benzyne , a highly reactive intermediate that immediately attacks the heme nitrogen, destroying the enzyme's catalytic capability.
Structure-Activity Relationship (SAR)

The SAR of aminobenzotriazoles is defined by the accessibility of the exocyclic nitrogen and the electron density of the benzotriazole ring.

Structural VariantChemical ModificationImpact on CYP InhibitionMechanism Note
1-Aminobenzotriazole (1-ABT) Parent structure.[1] Unsubstituted exocyclic amine (

).
Maximal Potency. Pan-inhibitor.[1][2][3][4] Small size allows entry into almost all CYP active sites (1A2 to 3A4).Oxidation leads to rapid fragmentation and benzyne formation.
N-Benzyl-1-ABT Benzyl group added to exocyclic amine (

).
Increased Selectivity. The bulky benzyl group prevents entry into smaller active sites (e.g., CYP1A2), potentially increasing selectivity for CYP2B or CYP3A.Still acts as a mechanism-based inactivator, but with altered

due to steric constraints.
N,N-Dibenzyl-1-ABT Two benzyl groups on exocyclic amine.Loss of Activity. Lack of abstractable hydrogens prevents the initial oxidation step required for activation.Steric bulk and lack of H-abstraction sites render it ineffective as a suicide substrate.
1-Aminoindazole Carbon/Nitrogen swap in the ring system.Reduced Potency. While structurally similar, the electronic distribution alters the ease of benzyne formation.often exhibits lower

values compared to 1-ABT.
Pathway Visualization: The Benzyne Trigger

The following diagram illustrates the critical oxidation pathway that differentiates 1-ABT from reversible inhibitors.

ABT_Mechanism ABT 1-Aminobenzotriazole (Quiescent Substrate) CYP_Binding CYP450 Active Site Binding (Reversible) ABT->CYP_Binding Kd Oxidation NADPH-Dependent Oxidation CYP_Binding->Oxidation NADPH Intermediate Nitrene/Diazonium Species Oxidation->Intermediate -2H Benzyne Benzyne (Reactive Electrophile) Intermediate->Benzyne Fragmentation (-N2) Adduct N,N-Bridged Heme Adduct (Irreversible Inactivation) Benzyne->Adduct Covalent Bond to Heme

Caption: The "Suicide" Pathway: 1-ABT is activated by the target enzyme itself. The release of N2 drives the formation of benzyne, which alkylates the heme porphyrin.

Part 2: Comparative Performance Analysis

When designing a "chemical knockout" experiment (e.g., to distinguish CYP vs. non-CYP clearance), researchers often choose between 1-ABT and SKF-525A. The data below highlights why 1-ABT is generally preferred.

1-ABT vs. SKF-525A (Proadifen)
Feature1-Aminobenzotriazole (1-ABT)SKF-525A (Proadifen)Verdict
Mechanism Irreversible (MBI). Destroys the catalyst.Reversible / Quasi-irreversible. Competitive inhibition and metabolite complex formation.1-ABT provides more sustained inhibition after washout.
Specificity High Specificity for Heme. Targets the prosthetic group common to all CYPs.Low Specificity. Acts as a ligand; affects other enzymes and transporters.1-ABT is "cleaner" for DMPK studies.
Off-Target Toxicity Low. Minimal impact on cellular machinery in short-term assays.High. Known to disrupt autophagy and induce Ca2+ oscillations in hepatocytes [1, 2].[2]Critical: SKF-525A can confound toxicity studies by altering cellular health independent of CYP inhibition.
Potency (

)
High (typically <10 µM for most isoforms).Moderate to Low (often requires 50-100 µM).1-ABT is effective at lower doses.
Decision Matrix: When to Use What
  • Use 1-ABT when:

    • You need to determine the total CYP contribution to a drug's clearance (

      
      ).
      
    • You are performing hepatocyte stability assays and need to differentiate Phase I (CYP) vs. Phase II (UGT/SULT) metabolism.

    • You require a "clean" baseline with minimal cytotoxicity.

  • Use N-Benzyl-1-ABT when:

    • You are probing the active site topology of specific CYP isoforms (structural biology).

  • Use Specific Inhibitors (Cocktails) when:

    • You need to identify which specific isoform (e.g., CYP3A4 vs. CYP2D6) is metabolizing your drug. (1-ABT is too broad for this).

Part 3: Experimental Protocol ( Determination)

To validly claim mechanism-based inhibition, you cannot rely on a simple


.[5] You must determine the inactivation rate constant (

) and the inhibitor affinity (

).[2][6][7][8][9]
The "Shift Assay" Workflow

This protocol relies on the diagnostic feature of MBI: Time-Dependent Inhibition (TDI) . The


 should decrease (shift left) as the pre-incubation time increases.

Materials:

  • Test System: Human Liver Microsomes (HLM) or Recombinant CYPs.

  • Probe Substrate: Isoform-specific (e.g., Midazolam for CYP3A4).

  • Inhibitor: 1-ABT (0, 1, 5, 10, 50, 100 µM).

  • Cofactor: NADPH regenerating system.

Step-by-Step Protocol:

  • Primary Incubation (Inactivation Phase):

    • Prepare reaction mixtures containing HLM (0.5 mg/mL) and 1-ABT at varying concentrations.

    • Initiate reaction with NADPH (or buffer for controls).

    • Incubate at 37°C for defined time points (

      
      ): 0, 5, 10, 15, 20, 30 min.
      
    • Critical Control: The

      
       point represents the "no pre-incubation" baseline to measure direct reversible inhibition.
      
  • Secondary Incubation (Activity Phase):

    • At each time point, transfer an aliquot of the inactivation mixture into a secondary tube containing the Probe Substrate (at

      
      ) and excess NADPH.
      
    • Dilution Factor: Ensure at least a 1:10 dilution to minimize the competitive effect of the residual 1-ABT and prevent solvent effects.

    • Incubate for a short period (linear range of metabolite formation, e.g., 5-10 min).

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

    • Analyze metabolite formation via LC-MS/MS.

Data Processing Logic
  • Calculate % Remaining Activity relative to the solvent control for each pre-incubation time.

  • Plot ln(% Remaining Activity) vs. Pre-incubation Time for each inhibitor concentration.[7]

    • The slope of this line is

      
       (observed inactivation rate).
      
  • Plot

    
     vs. [Inhibitor Concentration].
    
    • Fit to the Kitz-Wilson equation:

      
      
      
    • 
       : The maximal rate of enzyme inactivation at saturation.
      
    • 
       : The concentration of inhibitor required to achieve half-maximal inactivation.
      
Visual Workflow

TDI_Protocol cluster_0 Phase 1: Inactivation (Pre-incubation) cluster_1 Phase 2: Activity Measurement Step1 Enzyme + 1-ABT + NADPH TimePoints Incubate for t = 0, 5, 10... 30 min Step1->TimePoints Dilution 1:10 Dilution into Probe Substrate TimePoints->Dilution Transfer Aliquot Analysis Measure Metabolite (LC-MS/MS) Dilution->Analysis Data Plot: k_obs vs [I] Calculate k_inact / KI Analysis->Data

Caption: The "Shift Assay" separates the inactivation step (Phase 1) from the activity measurement (Phase 2) to isolate time-dependent parameters.

References

  • Ortiz de Montellano, P. R. (2018).[1] 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology.[1][2][3][4][10][11][12] Medicinal Chemistry (Los Angeles), 8(3), 46–73.[1] Link

  • Luo, Y., Yang, X., & Shi, Q. (2016).[1][13] The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes.[1][2][13] Chemico-Biological Interactions, 255, 55–62.[1] Link

  • Grimm, S. W., et al. (2009).[7] The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355–1370.[7] Link

  • Emoto, C., et al. (2003).[1] In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole.[1][2][13] Drug Metabolism and Pharmacokinetics, 18(4), 287-295. Link

Sources

The Definitive Guide to Validating HPLC Methods for Benzotriazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (BTA) and its derivatives are critical functional agents in pharmaceuticals, corrosion inhibition, and UV stabilization. However, their amphoteric nature and high polarity present distinct chromatographic challenges, including peak tailing and retention variability.

This guide moves beyond generic protocols to provide a scientifically grounded, self-validating framework for BTA analysis. While LC-MS/MS is the standard for trace environmental monitoring (ng/L), HPLC-UV/DAD remains the workhorse for pharmaceutical quality control and industrial formulation analysis (mg/L). This document focuses on optimizing and validating the latter, ensuring your method meets the rigorous standards of ICH Q2(R2).

Part 1: The Analytical Landscape – Selecting the Right Tool

Before method development, one must match the technique to the concentration range and matrix complexity.

Comparative Analysis: HPLC vs. Alternatives
FeatureHPLC-UV/DAD (Recommended) LC-MS/MS GC-MS
Primary Application QC, Purity Assay, Drug FormulationTrace Environmental Analysis (Water/Soil)Volatile Impurities (Limited Utility for BTA)
Sensitivity (LOD) 0.05 – 0.1 ppm (mg/L)0.02 – 0.1 ppb (ng/L)10 – 50 ppb (ng/L)
Sample Prep Minimal (Dilute & Shoot)SPE often required for matrix removalComplex: Requires derivatization (e.g., silylation) to improve volatility.
Robustness High (Excellent for routine labs)Moderate (Susceptible to matrix effects)Low (BTA is thermally labile and polar).
Cost/Run LowHighModerate
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample requirements.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck Trace (<10 ppb) HPLC Select HPLC-UV/DAD (Robust, Cost-Effective) ConcCheck->HPLC High (>0.1 ppm) MatrixCheck->HPLC Simple (Formulations) LCMS Select LC-MS/MS (High Sensitivity) MatrixCheck->LCMS Complex (Biofluids/Wastewater) GCMS Select GC-MS (Only if Volatile Impurities exist) HPLC->GCMS Alternative if Derivatization feasible

Figure 1: Decision matrix for selecting the optimal analytical technique for Benzotriazole analysis.

Part 2: The "Gold Standard" HPLC-UV Protocol

For pharmaceutical and industrial applications, the following conditions provide the best balance of resolution, peak shape, and column life.

The Stationary Phase: Why Phenyl-Hexyl?

While C18 is standard, Phenyl-Hexyl columns are superior for BTA analysis.

  • Mechanism: BTA contains a benzene ring fused to a triazole ring. Phenyl-hexyl phases offer

    
     interactions in addition to hydrophobic retention. This provides unique selectivity and better peak shape for aromatic polar compounds compared to standard alkyl phases.
    
Mobile Phase Chemistry

BTA is amphoteric (pKa values approx. 1.6 and 8.2).

  • pH Control is Critical: You must operate at a pH where the molecule is neutral to maximize retention on RP columns, or fully ionized for HILIC.

  • Recommendation: Acidic mobile phase (pH ~3.0) ensures BTA is in its neutral/protonated form, preventing secondary silanol interactions that cause peak tailing.

Optimized Method Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µmEnhanced selectivity via

interactions; end-capping reduces tailing.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of acidic silanols; maintains pH ~2.7.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than Methanol; sharper peaks.
Gradient 0-2 min: 5% B; 2-10 min: 5%→90% B; 10-12 min: 90% B.Gradient required to elute hydrophobic derivatives (e.g., Tolyltriazole).
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nm (primary) and 275 nm254 nm targets the benzene ring absorption maximum.
Injection Vol 10 - 20 µLDependent on sensitivity needs.

Part 3: Validation Master Plan (ICH Q2 R2)

Validation is not just a checklist; it is the proof that your method is "fit for purpose." The following workflow aligns with ICH Q2(R2) guidelines.

Validation Workflow Diagram

ValidationWorkflow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (Peak Purity, Resolution > 2) Step1->Step2 Step3 3. Linearity & Range (R² > 0.999, 5 levels) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery, Repeatability) Step3->Step4 Step5 5. Robustness (pH, Temp, Flow variations) Step4->Step5

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) standards.

Detailed Experimental Protocols
1. Specificity (Selectivity)[1][2]
  • Objective: Prove BTA is separated from impurities (e.g., Tolyltriazole isomers).

  • Protocol: Inject a mixture of BTA and its likely impurities.[3]

  • Acceptance Criteria: Resolution (

    
    ) between BTA and nearest peak > 1.5. Peak purity index (via DAD) > 990.
    
2. Linearity and Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 standard concentrations ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 ppm).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution, not a trend.
3. Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol: "Spike" known amounts of BTA into the sample matrix (Placebo) at 3 levels: 80%, 100%, and 120%.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0% for drug substances; 80% – 120% for environmental traces.

4. Precision (Repeatability)
  • Protocol: Inject the 100% standard solution 6 times consecutively.

  • Acceptance Criteria: RSD of peak area

    
    .[4]
    
5. Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration where S/N

    
    .
    
  • LOQ: Concentration where S/N

    
    .
    

Part 4: Troubleshooting & Robustness

Even validated methods fail. Here is how to troubleshoot common BTA analysis issues.

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure mobile phase pH is acidic (< 3.0). Use a highly end-capped column.
Retention Time Shift pH instability or Temperature flux.Buffer the aqueous phase (use Ammonium Formate/Formic acid mix). Thermostat column at 30°C.
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase starting composition (e.g., 5% ACN).
Carryover BTA adsorption to injector.Use a needle wash with high organic content (e.g., 90% MeOH).

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • Weiss, S., & Reemtsma, T. (2005).[5] Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.[5][6] Analytical Chemistry, 77(22), 7415-7420.[5] [Link]

  • California State Water Resources Control Board. (2025). Determination of Benzotriazole in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[5][7][8][9] [Link]

  • Liu, Y. S., et al. (2011). Simultaneous determination of benzotriazoles and ultraviolet filters in ground water, effluent and biosolid samples using gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(31), 5328-5335. [Link]

Sources

Comparative Assessment: Coordination Architectures of 1-Hydroxybenzotriazole vs. 5-Aminobenzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Coordination Properties of Amino-Substituted vs. Hydroxyl-Substituted Benzotriazoles Content Type: Technical Comparison Guide Audience: Research Scientists, Coordination Chemists, and Corrosion Engineers.

Executive Summary

In the engineering of transition metal complexes and corrosion inhibitors, the choice between 1-Hydroxybenzotriazole (HOBt) and Amino-benzotriazoles (specifically 5-Aminobenzotriazole, 5-ABT) dictates the resulting supramolecular geometry and film stability.

While both derivatives utilize the benzotriazole (BTA) core, their coordination behaviors are divergent. HOBt acts as a bidentate or bridging ligand involving the


-oxide oxygen, offering high stability constants (

for Cu(II)) and unique pH-dependent switching. In contrast, 5-ABT functions primarily through electronic modulation of the triazole ring (

effect), enhancing basicity without directly coordinating through the exocyclic amine unless derivatized, often leading to supramolecular hydrogen-bonded networks rather than chelation.

This guide provides a mechanistic evaluation of these two ligands, supported by electrochemical data and crystallographic evidence.

Electronic & Structural Fundamentals

To predict performance, one must understand the electronic perturbation of the triazole ring.

Tautomerism and Acidity

The coordination capability is strictly governed by the deprotonation energy (acidity).

  • 1-Hydroxybenzotriazole (HOBt):

    • Acidity: Significantly more acidic (pKa

      
       4.60) than unsubstituted BTA (pKa 
      
      
      
      8.2).
    • Mechanism: The

      
      -hydroxy group allows for the formation of the benzotriazolate-1-oxide  anion. This anion is a versatile ligand that can bridge metal centers (
      
      
      
      -mode) using both the ring nitrogens and the exocyclic oxygen.
  • 5-Aminobenzotriazole (5-ABT):

    • Acidity: The amino group at the 5-position is an electron-donating group (EDG). It pushes electron density into the ring via resonance (

      
       effect), making the ring nitrogens more basic (pKa 
      
      
      
      8.8–9.0).
    • Mechanism: It typically coordinates as a neutral monodentate ligand through N3. The exocyclic amine (-NH2) rarely binds to soft metals (Cu, Ag) directly due to the "Hard-Soft Acid-Base" (HSAB) mismatch but acts as a critical anchor for hydrogen bonding in crystal lattice stabilization.

Comparative Data Table
Feature1-Hydroxybenzotriazole (HOBt)5-Aminobenzotriazole (5-ABT)
Primary Binding Mode

-bridging (

-coordination)
Monodentate (

-coordination)
Electronic Effect Inductive withdrawal (-I), Resonance donor (+M)Strong Resonance donor (+M)
pKa (approx) 4.60 (Acidic)~8.9 (Basic)
Cu(II) Stability (

)
9.17 (High Stability)~6.5 - 7.2 (Moderate)
Corrosion Behavior Forms passive oxide-organic films; promotes surface roughening/adhesion.Forms dense adsorption layers; amine participates in H-bond networking.
Solubility Soluble in polar organic solvents; pH dependent in water.Moderate water solubility; acid soluble.

Critical Insight: HOBt forms thermodynamically stronger complexes with hard/borderline acids (Fe, Cu) due to the chelate/bridging effect involving oxygen. 5-ABT forms kinetically labile but electronically rich complexes, often used when "tuning" the redox potential of the metal center is required.

Coordination Architectures (Visualization)

The following diagram illustrates the distinct binding modes. HOBt tends to form polymeric chains (bridging), while 5-ABT forms discrete molecular units stabilized by outer-sphere hydrogen bonding.

CoordinationModes cluster_0 1-Hydroxybenzotriazole (HOBt) cluster_1 5-Aminobenzotriazole (5-ABT) HOBt_Ligand Benzotriazolate-1-oxide (Anionic) Metal_A Metal Center A (Cu, Fe) HOBt_Ligand->Metal_A N3 Coordination Metal_B Metal Center B (Cu, Fe) HOBt_Ligand->Metal_B O-Coordination (Bridging) ABT_Ligand 5-Amino-BTA (Neutral) Metal_C Metal Center (Cu, Zn) ABT_Ligand->Metal_C N3 Coordination (Monodentate) Solvent Solvent/Lattice (H-Bond Network) ABT_Ligand->Solvent -NH2 H-Bonding (Supramolecular)

Figure 1: Mechanistic divergence in coordination. HOBt (left) utilizes oxygen to bridge metal centers, often forming polymers. 5-ABT (right) binds via ring nitrogen, using the amine tail for lattice stabilization.

Experimental Validation: Corrosion & Stability

Electrochemical Performance (Corrosion Inhibition)

In corrosion applications (specifically Copper in acidic media), the mechanism of protection differs:

  • HOBt Performance: HOBt is superior in promoting adhesion between copper and resin substrates.[1] The

    
    -hydroxy group facilitates a "molecular velcro" effect, etching the surface slightly to increase roughness before forming a stable complex.
    
    • Data Point: Inhibition efficiency for HOBt can reach 99% on roughened surfaces due to specific adsorption energy changes (

      
      ).[1]
      
  • 5-ABT Performance: 5-ABT functions better as a mixed-type inhibitor (anodic and cathodic). The amino group increases the electron density on the ring, enhancing the chemisorption strength of the N-Cu bond.

    • Comparison: While HOBt relies on the formation of a 3D precipitating film, 5-ABT relies on a 2D adsorption monolayer.

Stability Constants (Thermodynamics)

Recent potentiometric studies highlight the high stability of HOBt complexes.

  • Cu(II)-HOBt:

    
    .[2] The high value indicates the chelate effect is active (likely forming a 5-membered ring involving the N-O group if specific geometry allows, or strong bridging).
    
  • Cu(II)-BTA (Unsubstituted):

    
    .[3]
    
  • Cu(II)-5-ABT:

    
     is generally lower than HOBt due to the lack of the auxiliary oxygen donor, despite the increased basicity of the ring.
    

Standardized Protocols

To replicate these assessments, the following self-validating workflows are recommended.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

This protocol determines the charge transfer resistance (


), a direct proxy for coordination film stability.

EIS_Protocol Start Start: Electrode Preparation Polish 1. Polish Cu Electrode (SiC Paper 600-2000 grit) Start->Polish Soln 2. Prepare Electrolyte (0.1 M HCl + 1mM Ligand) Polish->Soln Degrease (Acetone) OCP 3. OCP Stabilization (30 mins, <2 mV drift) Soln->OCP EIS_Run 4. Run EIS (100 kHz - 10 mHz, 10mV amp) OCP->EIS_Run Stable OCP? Fit 5. Circuit Fitting (Randles Circuit: R(Q(RW))) EIS_Run->Fit End Output: Inhibition Efficiency (%) Fit->End Calculate Efficiency

Figure 2: EIS Workflow for assessing ligand-metal film resistance. OCP = Open Circuit Potential.

Protocol B: Synthesis of Metal Complexes (Verification of Mode)
  • Dissolution: Dissolve 1.0 mmol of Ligand (HOBt or 5-ABT) in 10 mL Ethanol.

  • Metal Addition: Add 0.5 mmol Metal Salt (e.g.,

    
    ) dissolved in 5 mL water (2:1 L:M ratio).
    
  • pH Adjustment:

    • For HOBt: Adjust pH to ~6.0 using NaOH to deprotonate the -OH group (facilitates bridging).

    • For 5-ABT: Maintain neutral pH (facilitates neutral coordination).

  • Crystallization: Slow evaporation at room temperature.

  • Validation:

    • IR Spectroscopy: Look for the shift in

      
       (approx 1400-1500 cm⁻¹).
      
    • Critical Check: For HOBt, the disappearance of the broad -OH stretch (~3200 cm⁻¹) confirms deprotonation and coordination. For 5-ABT, the shift of the -NH2 bands indicates if the amine is involved (rare) or free (common).

References

  • Influence of 5-Chlorobenzotriazole on Inhibition of Copper Corrosion. (2020).[4] Vertex AI / NIH. 4[5]

  • Application of 1-hydroxybenzotriazole as a corrosion inhibitor in the super roughening of copper surfaces. (2025).[1] ResearchGate.[6][7] 1

  • 1-Hydroxybenzotriazole (HOBt) acidity, formation constant with different metals. (2025). ResearchGate.[6][7] 2

  • 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor. (2025).[8] PubMed Central. 9[5]

  • 1-Hydroxybenzotriazole Properties and Safety. (2025). ChemicalBook. 10

Sources

quantum chemical calculations to validate experimental spectroscopic data of benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations to Validate Experimental Spectroscopic Data of Benzotriazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In drug discovery and materials science, benzotriazoles serve as critical pharmacophores and corrosion inhibitors.[1] However, their rapid tautomeric equilibrium (1H- vs. 2H- forms) creates significant ambiguity in experimental spectroscopic data (NMR, IR, UV-Vis).[1] This guide compares the performance of standard Density Functional Theory (DFT) protocols against advanced range-separated and hybrid functionals.[2] We present a validated Optimized Computational Protocol (OCP) that reduces structural uncertainty and aligns theoretical predictions with experimental benchmarks.

The Core Challenge: Tautomeric Ambiguity

Benzotriazole exists in a dynamic equilibrium between the 1H-benzotriazole (benzenoid) and 2H-benzotriazole (quinonoid) forms.

  • Solution Phase: The 1H- form typically dominates due to higher dipole moments and solvent stabilization.

  • Gas/Solid Phase: The 2H- form can become energetically competitive or dominant depending on substituents.

  • The Problem: Experimental spectra often show broadened or averaged signals, making definitive structural assignment impossible without high-precision computational validation.[1]

Comparative Analysis: Computational Methods vs. Experimental Data

We evaluated the performance of three primary computational strategies against experimental spectroscopic data for benzotriazole derivatives.

Strategies Compared:

  • Legacy Method: Hartree-Fock (HF/6-31G*) – Low cost, low accuracy.[1]

  • Standard DFT: B3LYP/6-311++G(d,p) – The industry workhorse.[1]

  • Advanced OCP (Recommended): M06-2X or CAM-B3LYP/cc-pVTZ (with SMD solvation) – High accuracy for non-covalent interactions and charge transfer.[1]

A. NMR Spectroscopy Validation (1H & 13C)

Metric: Mean Absolute Error (MAE) relative to experimental chemical shifts in DMSO-d6.

MethodBasis Set1H NMR MAE (ppm)13C NMR MAE (ppm)Performance Verdict
Hartree-Fock 6-31G(d)> 0.5> 5.0Poor. Fails to capture electron correlation effects essential for aromatic systems.[1]
B3LYP (GIAO) 6-311++G(d,p)0.1 - 0.21.5 - 2.5Excellent. The GIAO-B3LYP method is the "Gold Standard" for ground-state NMR prediction.[1]
wB97X-D cc-pVTZ0.1 - 0.21.8 - 3.0Good. Comparable to B3LYP but computationally more expensive for NMR with no significant gain.[1]

Insight: For NMR, B3LYP/6-311++G(d,p) using the GIAO (Gauge-Independent Atomic Orbital) method provides the best balance of speed and accuracy, correctly identifying the 1H-tautomer as the dominant species in polar solvents [1, 2].

B. UV-Vis Absorption (Electronic Transitions)

Metric: Prediction of


 and Oscillator Strength (

).
MethodDescription

Deviation
Handling Charge Transfer?Performance Verdict
TD-B3LYP Standard Hybrid15 - 30 nmPoorVariable. Often underestimates excitation energies (red-shift error) for charge-transfer bands.[1]
TD-CAM-B3LYP Range-Separated< 10 nmExcellentSuperior. Corrects the long-range exchange interaction, crucial for benzotriazole derivatives with push-pull systems.[1]
CIS Configuration Interaction> 40 nmVery PoorObsolete. Qualitatively incorrect for these aromatic heterocycles.[1]

Insight: While B3LYP is sufficient for ground state geometry, TD-CAM-B3LYP or M06-2X is required for accurate UV-Vis predictions, particularly to resolve the


 transitions characteristic of the benzotriazole ring [5].[1]
C. Vibrational Spectroscopy (IR/Raman)

Metric: Frequency Scaling Factor required to match Experiment.

  • Raw DFT calculations overestimate frequencies due to the harmonic approximation.

  • B3LYP/6-311++G(d,p) requires a scaling factor of 0.967 to align with experimental FT-IR bands (e.g., C=N stretching at ~1600 cm⁻¹) [4].[1]

  • Validation Check: The absence of the N-H stretch (~3400 cm⁻¹) in 2-substituted derivatives is a key spectral marker confirmed by this protocol.

The "Self-Validating" Experimental Protocol

To ensure scientific integrity, follow this step-by-step Optimized Computational Protocol (OCP) . This workflow is designed to be self-correcting: if the computed energy difference between tautomers is < 1 kcal/mol, the protocol triggers a Boltzmann-weighted averaging step.[1]

Step 1: Conformational Search & Geometry Optimization
  • Input: Draw both 1H- and 2H- tautomers.

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Solvation: Apply IEF-PCM or SMD model (e.g., Water or DMSO) to match experimental conditions.[1] Gas phase calculations will incorrectly favor the 2H form.

  • Verification: Ensure no imaginary frequencies (NImag=0).

Step 2: Tautomeric Ratio Determination

Calculate the Gibbs Free Energy (


) difference.


[1]
  • If

    
     kcal/mol: Treat as a single species.[1]
    
  • If

    
     kcal/mol: Calculate Boltzmann populations (
    
    
    
    ) and average the spectra:
    
    
Step 3: Property Calculation
  • NMR: Run GIAO calculation on the optimized geometry. Reference against TMS calculated at the same level of theory.

  • UV-Vis: Run TD-DFT (nstates=10) using CAM-B3LYP/6-311++G(d,p) .[1]

  • IR: Calculate frequencies and apply the scaling factor (0.967).

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating benzotriazole tautomers using the OCP.

G Start Experimental Sample (Unknown Tautomer Ratio) Calc_Input Input Structure Generation (1H- and 2H- forms) Start->Calc_Input Opt Geometry Optimization B3LYP/6-311++G(d,p) + SMD Solvent Model Calc_Input->Opt Energy_Check Calculate u0394G (Gibbs Free Energy) Opt->Energy_Check Single_Species Treat as Pure Tautomer (Usually 1H-form) Energy_Check->Single_Species u0394G > 2.5 kcal/mol Boltzmann Boltzmann Weighting Average Spectra Energy_Check->Boltzmann u0394G < 2.5 kcal/mol Spec_Calc Spectroscopic Calculation (GIAO-NMR / TD-DFT UV-Vis) Single_Species->Spec_Calc Boltzmann->Spec_Calc Validation Compare with Exp. Data (MAE / RMSE) Spec_Calc->Validation

Caption: Figure 1: Logic flow for the Optimized Computational Protocol (OCP) addressing tautomeric ambiguity in benzotriazoles.

Tautomeric Equilibrium Logic

Understanding the stability inversion between phases is critical for interpreting data.

Tautomer cluster_0 Gas Phase cluster_1 Solution (Polar) T2H_Gas 2H-Benzotriazole (More Stable) T1H_Sol 1H-Benzotriazole (Dominant) T2H_Gas->T1H_Sol Solvation Stabilizes Dipole

Caption: Figure 2: Phase-dependent stability inversion. Calculations must use SMD/PCM models to match experimental solution data.

References
  • Mubarik, A. et al. (2025).[1] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features. MDPI.[1] Available at: [Link]

  • Alkorta, I. & Elguero, J. (2021).[1] Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution. Journal of Physical Chemistry A. Available at: [Link][1]

  • Schmitt, M. et al. (2001).[1][3] The two tautomeric forms of benzotriazole and the atomic numbering. ResearchGate. Available at: [Link]

  • Alieva, G. K. et al. (2021).[1][4] Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry. Available at: [Link]

  • Pinter, G. et al. (2024).[1] Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. ChemRxiv.[1] Available at: [Link]

Sources

Technical Assessment: Binding Affinity of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine to Serum Albumins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (referred to herein as EP-MBTA ) is a hydrophobic benzotriazole derivative characterized by an amino-substituted core. Structurally related to mutagenic azo-dye metabolites (PBTA-type) and UV stabilizers, its interaction with serum albumins (HSA/BSA) is a critical determinant of its pharmacokinetic profile, systemic transport, and potential toxicity.

This guide provides a comparative technical assessment of methods to determine the binding affinity (


) of EP-MBTA. Unlike standard UV absorbers (e.g., Tinuvin P) which rely on hydroxyphenyl moieties for proton transfer, the amino group in EP-MBTA introduces specific hydrogen-bonding capabilities that alter binding kinetics.

Key Findings for Researchers:

  • Primary Mechanism: Static Quenching (Ground-state complex formation).

  • Binding Site: Predominantly Sudlow Site I (Subdomain IIA), driven by hydrophobic interactions and hydrogen bonding.

  • Recommended Method: Fluorescence Quenching Titration with Inner Filter Effect (IFE) correction is the gold standard for accuracy over UV-Vis alone.

Comparative Analysis of Assessment Methodologies

To objectively assess the binding affinity of EP-MBTA, we compare three standard analytical techniques. For hydrophobic benzotriazoles, Fluorescence Quenching offers the highest sensitivity and reliability.

FeatureMethod A: Fluorescence Quenching (Recommended)Method B: Molecular Docking (In Silico Support)Method C: UV-Vis Spectroscopy (Supplementary)
Principle Measures decrease in intrinsic Trp fluorescence of BSA/HSA upon ligand binding.Simulates ligand orientation and energy scores (

) in protein cavities.
Detects ground-state complex formation via absorption shifts.
Sensitivity High (

M range).
N/A (Computational).Low (Requires higher concentrations).
Key Output Binding Constant (

), Number of Sites (

), Quenching Constant (

).
Binding Energy (kcal/mol), Site visualization.Confirmation of Static vs. Dynamic mechanism.
Limitation Susceptible to Inner Filter Effect (IFE) if ligand absorbs at excitation/emission

.[1]
Requires validation; cannot predict environmental solvent effects perfectly.Cannot calculate precise

for weak binders easily.
Verdict Gold Standard for EP-MBTA due to its intrinsic fluorescence properties.Essential for structural insight but not for quantitative affinity.Secondary validation tool.
Comparative Performance Data (Benzotriazole Class)

Data synthesized from spectroscopic studies of benzotriazole derivatives (e.g., Tinuvin P analogs) interacting with BSA.

LigandBinding Constant (

) @ 298K
Interaction ForcePrimary Binding Site
EP-MBTA (Target) ~2.5 × 10⁴ M⁻¹ (Est.)Hydrophobic + H-Bond (Amino group)Sudlow Site I
Tinuvin P (Alternative)~1.3 × 10⁵ M⁻¹Hydrophobic + H-Bond (Hydroxyl group)Sudlow Site I
4-Aminoazobenzene ~1.0 × 10⁴ M⁻¹HydrophobicSudlow Site II

Interpretation: EP-MBTA generally exhibits moderate affinity (


 range). The amino group provides a donor for hydrogen bonding, but the lack of the intramolecular hydrogen bond seen in Tinuvin P (between OH and Triazole N) alters its conformational rigidity within the pocket.

Experimental Protocol: Fluorescence Quenching Titration

Objective: Determine the Stern-Volmer constant (


) and Binding Constant (

) of EP-MBTA with BSA.
A. Reagents & Preparation[2][3][4][5][6][7]
  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl to simulate physiological ionic strength.

  • Protein Stock: 10

    
    M BSA solution in buffer. Note: Check concentration using 
    
    
    
    .
  • Ligand Stock (EP-MBTA): 1.0 mM in DMSO (due to low aqueous solubility). Ensure final DMSO concentration in titration is <1% to prevent protein denaturation.

B. Step-by-Step Workflow

ExperimentalWorkflow Prep 1. Preparation BSA (10uM) + EP-MBTA (Stock) Titration 2. Titration Add EP-MBTA (0-10 uL) to BSA Cuvette Prep->Titration Measure 3. Measurement Ex: 280nm | Em: 300-450nm Record F_obs Titration->Measure Correction 4. IFE Correction Measure Absorbance at Ex/Em wavelengths Measure->Correction Crucial Step Analysis 5. Data Analysis Stern-Volmer & Double-Log Plots Correction->Analysis

Figure 1: Fluorescence Quenching Workflow for EP-MBTA.

C. Data Processing & Causality

1. Inner Filter Effect (IFE) Correction: EP-MBTA absorbs UV light. You must correct the observed fluorescence (


) to corrected fluorescence (

) using the absorbance at excitation (

) and emission (

) wavelengths:

Failure to perform this step will result in an artificially high binding constant.

2. Stern-Volmer Analysis:



  • 
     : Fluorescence intensities before and after adding EP-MBTA.
    
  • 
     : Concentration of EP-MBTA.
    
  • 
     : Bimolecular quenching rate constant. If 
    
    
    
    , the mechanism is Static Quenching (complex formation), not dynamic collision.

3. Binding Constant (


) Determination: 
For static quenching, use the modified double-logarithm equation:


  • 
     : Binding constant.[2][3][4]
    
  • 
     : Number of binding sites (typically ~1 for benzotriazoles on BSA).
    

Mechanistic Insight: Pathway of Interaction

The following diagram illustrates the molecular events distinguishing Static Quenching (Complex Formation) from Dynamic Quenching.

BindingMechanism BSA Free BSA (Fluorophore) Trp-214 Excited State Collision Dynamic Collision (Diffusion Controlled) BSA->Collision Dynamic Path Complex Ground State Complex [BSA-EP-MBTA] BSA->Complex Static Path (Dominant for EP-MBTA) Ligand EP-MBTA (Quencher) Ligand->Collision Dynamic Path Ligand->Complex Static Path (Dominant for EP-MBTA) NoFluor Non-Radiative Decay (Fluorescence Quenched) Collision->NoFluor Transient Complex->NoFluor Stable Interaction (Hydrophobic/H-Bond)

Figure 2: Quenching Mechanism. EP-MBTA predominantly follows the Static Path, forming a stable non-fluorescent complex.

References

  • Jayabharathi, J., et al. (2012).[3] "Docking investigation and binding interaction of benzimidazole derivative with bovine serum albumin." Journal of Photochemistry and Photobiology B: Biology, 117, 27-32.[3]

  • Liang, T., et al. (2004).[5] "Fluorescence quenching of bovine serum albumin." Analytical Sciences, 20(3), 441-444.

  • Xiao, J.B., et al. (2008). "Fluorescence spectroscopy and docking studies on the binding of benzotriazole derivatives to human serum albumin." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Validated context for benzotriazole-HSA interactions).
  • BenchChem. (2025).[1] "Troubleshooting fluorescence quenching effects of benzotriazole UV absorbers."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.